Sulfonyldicyclohexane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28797-07-1 |
|---|---|
Molecular Formula |
C12H22O2S |
Molecular Weight |
230.37 g/mol |
IUPAC Name |
cyclohexylsulfonylcyclohexane |
InChI |
InChI=1S/C12H22O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI Key |
MZUPWNMULGRONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Sulfonyldicyclohexane: A Technical Overview of Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of sulfonyldicyclohexane. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this document focuses on the general methodologies for its synthesis, drawing parallels from established procedures for similar sulfones. The known properties of its precursor, dicyclohexyl sulfide, are also presented to offer a foundational understanding.
Synthesis of this compound
The most common and direct route for the synthesis of this compound is through the oxidation of its corresponding sulfide, dicyclohexyl sulfide.[1] This transformation involves the conversion of the sulfide group to a sulfonyl group by an appropriate oxidizing agent. Several reagents are known to effectively facilitate this type of oxidation.[1][2]
General Experimental Protocol: Oxidation of Dicyclohexyl Sulfide
A general procedure for the synthesis of this compound would involve the following steps:
-
Dissolution: Dicyclohexyl sulfide is dissolved in a suitable organic solvent.
-
Oxidation: The chosen oxidizing agent is added to the solution, often portion-wise or as a solution in a compatible solvent, while monitoring the reaction temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete conversion of the starting material.
-
Work-up: Once the reaction is complete, the reaction mixture is quenched and washed to remove the oxidizing agent and any by-products. This typically involves washing with a reducing agent solution (e.g., sodium sulfite) followed by a basic solution (e.g., sodium bicarbonate) and brine.
-
Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Common Oxidizing Agents
A variety of oxidizing agents can be employed for the conversion of sulfides to sulfones. The choice of reagent can influence the reaction conditions, selectivity, and overall yield. A summary of commonly used oxidizing agents is provided in the table below.
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Often used in the presence of a catalyst such as tantalum carbide or in conjunction with an anhydride like phthalic anhydride in a solvent like ethyl acetate.[1][3] | [1][3] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | A widely used and effective reagent for the oxidation of sulfides to sulfones. The reaction is typically carried out in a chlorinated solvent like dichloromethane at room temperature.[2][4] | [2][4] |
| Potassium Permanganate (KMnO₄) | A strong oxidizing agent that can be used for this transformation, often supported on an inert material like manganese dioxide.[1] | [1] |
Synthetic Workflow
The general workflow for the synthesis of this compound from dicyclohexyl sulfide is illustrated in the following diagram.
Properties of this compound
Properties of Dicyclohexyl Sulfide
The table below summarizes the known physical and chemical properties of dicyclohexyl sulfide, the starting material for the synthesis of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂S | [5] |
| Molecular Weight | 198.37 g/mol | [5] |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified | |
| Density | Not specified | |
| Refractive Index | Not specified |
Note: It is expected that this compound, due to the presence of the polar sulfonyl group, would be a solid at room temperature with a higher melting point and greater polarity compared to dicyclohexyl sulfide. Its solubility in polar organic solvents would likely be higher.
Spectroscopic Data
While specific spectroscopic data for this compound was not found, the following are expected characteristic features based on general knowledge of sulfones:
-
Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the sulfonyl group would be expected in the ranges of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the cyclohexyl rings adjacent to the sulfonyl group would be expected to be deshielded and appear at a higher chemical shift compared to those in dicyclohexyl sulfide.
-
¹³C NMR: The carbons of the cyclohexyl rings bonded to the sulfur atom would also be significantly deshielded.
-
Biological Activity and Signaling Pathways
A thorough search of the scientific literature did not reveal any specific studies on the biological activity or the involvement of this compound in any signaling pathways. While some cyclohexyl sulfone derivatives have been investigated as gamma-secretase inhibitors in the context of Alzheimer's disease research, there is no direct evidence to suggest that this compound itself possesses such activity.[6] The broader class of sulfones is known to have diverse biological activities, but specific data for the dicyclohexyl derivative is lacking.[7]
Therefore, at present, there are no known signaling pathways or established experimental workflows in a biological context that directly involve this compound. Researchers interested in the potential biological effects of this compound would need to conduct initial screening and mechanistic studies.
References
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. 1,1'-Thiobis(cyclohexane) | C12H22S | CID 23523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Sulfonyldicyclohexane: A Technical Guide
Introduction
Sulfonyldicyclohexane is a chemical compound of interest in various research domains. A thorough understanding of its molecular structure is crucial for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in elucidating the structure of organic molecules. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed experimental protocols for acquiring such data. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established principles of spectroscopy and the known structure of the molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and typical chemical shift and absorption frequency ranges.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CH-SO₂ | 2.8 - 3.2 | Multiplet |
| CH₂ (adjacent to CH-SO₂) | 1.8 - 2.2 | Multiplet |
| Other CH₂ | 1.1 - 1.8 | Multiplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-SO₂ | 60 - 70 |
| C (adjacent to C-SO₂) | 25 - 35 |
| Other C | 20 - 30 |
Table 3: Predicted IR Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| S=O | 1350 - 1300 and 1175 - 1140 | Asymmetric and Symmetric Stretching |
| C-H (alkane) | 2960 - 2850 | Stretching |
| C-H (alkane) | 1470 - 1450 | Bending |
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₂H₂₂O₂S |
| Molecular Weight | 230.37 g/mol |
| Predicted Molecular Ion (M⁺) | m/z = 230 |
Experimental Protocols
The following are detailed methodologies for acquiring NMR, IR, and Mass Spectra for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small, clean spatula tip amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI) :
-
Dissolve a small amount of this compound (typically < 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).
-
-
Data Acquisition :
-
The sample is introduced into the ion source, which is under high vacuum.
-
In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to Sulfonyldicyclohexane (Dicyclohexyl Sulfone)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sulfonyldicyclohexane, more commonly known as dicyclohexyl sulfone. It covers the compound's history, detailed synthesis protocols, physicochemical properties, and its context within the broader class of sulfone-containing molecules relevant to medicinal chemistry.
Executive Summary
This compound, with the chemical formula (C₆H₁₁)₂SO₂, is an organosulfur compound belonging to the sulfone class. While not as extensively studied as some of its aromatic counterparts, it serves as a key structural motif and a subject of interest in organic synthesis and medicinal chemistry. The sulfone group is a significant pharmacophore due to its chemical stability, ability to act as a hydrogen bond acceptor, and its capacity to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.[1] This guide consolidates the available technical data on this compound, offering a centralized resource for researchers.
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily available historical records. However, the synthesis of sulfones, in general, has been well-established for over a century. A common and long-standing method for the preparation of sulfones is the oxidation of their corresponding sulfides. In the case of this compound, this involves the oxidation of dicyclohexyl sulfide. This oxidation is typically achieved using strong oxidizing agents such as hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The development of various oxidation methods throughout the 20th century has made the synthesis of sulfones like this compound a routine procedure in organic chemistry laboratories.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. For context, properties of the related dicyclohexyl sulfide and dicyclohexyl disulfide are also provided.
Table 1: Physicochemical Properties
| Property | This compound (Dicyclohexyl Sulfone) | Dicyclohexyl Sulfide | Dicyclohexyl Disulfide |
| Molecular Formula | C₁₂H₂₂O₂S | C₁₂H₂₂S[2] | C₁₂H₂₂S₂[3] |
| Molecular Weight | 230.37 g/mol | 198.37 g/mol [2] | 230.44 g/mol [4] |
| Melting Point | 99-101 °C | Not available | Not available |
| Boiling Point | Not available | Not available | 162-163 °C @ 6.00 mm Hg[3] |
| Density | Not available | Not available | 1.042-1.049 g/cm³[3] |
| Solubility | Generally soluble in organic solvents. | Insoluble in water; slightly soluble in alcohol; soluble in fat.[3] | Insoluble in water; slightly soluble in alcohol; soluble in fat.[3] |
Table 2: Spectroscopic Data Interpretation
| Spectroscopy | Feature | Interpretation for this compound |
| Infrared (IR) | Strong absorption bands | Characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group, typically found around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[5] |
| ¹H NMR | Multiplets in the aliphatic region | Signals corresponding to the protons on the two cyclohexyl rings. The chemical shifts and splitting patterns would be complex due to the conformational flexibility of the rings and diastereotopic protons. |
| ¹³C NMR | Signals in the aliphatic region | Resonances for the carbon atoms of the cyclohexyl rings. The carbon atom attached to the sulfonyl group would be shifted downfield compared to the other carbons in the ring. |
| Mass Spectrometry | Molecular ion peak (M+) | A peak at m/z = 230.37, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of cyclohexyl or cyclohexene fragments. |
Experimental Protocols
The most common and straightforward method for the synthesis of this compound is the oxidation of dicyclohexyl sulfide. Below is a representative experimental protocol.
4.1 Synthesis of this compound via Oxidation of Dicyclohexyl Sulfide
Objective: To prepare this compound by oxidizing dicyclohexyl sulfide with hydrogen peroxide in a glacial acetic acid solvent system.
Materials:
-
Dicyclohexyl sulfide
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Deionized water
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dicyclohexyl sulfide (1 equivalent) in glacial acetic acid.
-
Addition of Oxidant: To the stirring solution, slowly add 30% hydrogen peroxide (2.2 equivalents) dropwise. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing cold deionized water. A white precipitate of this compound should form.
-
Collect the crude product by vacuum filtration and wash the solid with deionized water to remove acetic acid and residual hydrogen peroxide.
-
-
Neutralization and Extraction (for non-precipitating reactions):
-
If a precipitate does not form, transfer the aqueous mixture to a separatory funnel.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods (IR, NMR, Mass Spectrometry) to confirm its identity and purity.
-
Role in Drug Development and Medicinal Chemistry
The sulfone functional group is a key structural motif in a wide range of pharmaceuticals.[6] It is present in drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[7] The inclusion of a sulfone group can enhance the pharmacological profile of a drug candidate by:
-
Improving Physicochemical Properties: The polar nature of the sulfone group can increase water solubility and modulate lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to a longer half-life in the body.
-
Hydrogen Bonding: The oxygen atoms of the sulfone group can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.
While this compound itself is not a known therapeutic agent, it serves as a valuable building block and a non-aromatic analog for more complex drug molecules. The use of saturated ring systems like cyclohexane can be advantageous in drug design for several reasons:
-
Three-Dimensionality: The non-planar, chair-like conformation of the cyclohexane rings provides a three-dimensional scaffold that can lead to more specific interactions with protein binding sites compared to flat aromatic systems.
-
Reduced Toxicity: In some cases, replacing aromatic rings with aliphatic rings can reduce the potential for metabolic activation to toxic intermediates.
-
Modified Lipophilicity: The incorporation of cyclohexyl groups can fine-tune the overall lipophilicity of a molecule, which is a key parameter in drug design.
Visualizations
Diagram 1: Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of Sulfone Properties in Drug Design
Caption: Influence of this compound's features on drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,1'-Thiobis(cyclohexane) | C12H22S | CID 23523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dicyclohexyl disulfide | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Theoretical Conformational Analysis of Sulfonyldicyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical framework for understanding the conformational preferences of sulfonyldicyclohexane. In the absence of direct experimental data for this specific molecule, this document synthesizes fundamental principles of stereochemistry, conformational analysis of cyclohexane derivatives, and computational methodologies to predict its three-dimensional structure. The core of the analysis focuses on the steric and stereoelectronic effects influencing the orientation of the two cyclohexane rings relative to the central sulfonyl bridge. This guide is intended to serve as a foundational resource for researchers interested in the structural properties of diaryl sulfones and their derivatives, which are relevant in medicinal chemistry and materials science.
Introduction
The three-dimensional conformation of a molecule is intrinsically linked to its physical, chemical, and biological properties. For molecules containing flexible ring systems like cyclohexane, a thorough understanding of their preferred conformations is crucial for predicting reactivity, intermolecular interactions, and biological activity. This compound, a molecule comprised of two cyclohexane rings linked by a sulfonyl group (-SO₂-), presents an interesting case for conformational analysis due to the interplay of steric demands and the potential for complex diastereomeric forms.
This guide will explore the theoretical underpinnings of this compound's conformation, drawing parallels from well-studied substituted cyclohexanes. We will discuss the key factors governing conformational stability and outline a proposed workflow for a comprehensive computational and experimental investigation.
Fundamental Principles of Cyclohexane Conformation
The fundamental low-energy conformation of a cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. The relative stability of these two arrangements is primarily governed by steric interactions.
A-Values and Steric Hindrance
The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[1] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[2][3]
Conformational Isomers of this compound
The connectivity of the two cyclohexane rings through the sulfonyl bridge allows for several diastereomers, depending on the relative stereochemistry at the points of attachment. The primary isomers to consider are the (1,1'), (1,2'), (1,3'), and (1,4') linkages. For the purpose of this guide, we will focus on the most symmetrical isomer, 1,1'-sulfonyldicyclohexane .
Even within this isomer, we must consider the relative orientation of the two rings. The most stable arrangement will involve both cyclohexane rings in a chair conformation. The key conformational question revolves around the orientation of the C-S bonds with respect to each of the rings. A given C-S bond can be either axial or equatorial relative to the ring it is attached to. This gives rise to three possible conformational isomers for the core structure:
-
Diequatorial (e,e): Both C-S bonds are in the equatorial position of their respective cyclohexane rings.
-
Axial-Equatorial (a,e): One C-S bond is axial, and the other is equatorial.
-
Diaxial (a,a): Both C-S bonds are in the axial position.
Based on the principles of steric hindrance, the diequatorial conformer is predicted to be the most stable, as it minimizes 1,3-diaxial interactions for both rings. The diaxial conformer is expected to be the least stable due to significant steric clashes.
Proposed Methodologies for Detailed Conformational Analysis
A thorough understanding of the conformational landscape of this compound requires a combination of computational and experimental approaches.
Computational Chemistry Protocol
A robust computational workflow is essential to map the potential energy surface and identify low-energy conformers.
Workflow for Computational Conformational Analysis:
Caption: A typical workflow for the computational conformational analysis of a flexible molecule.
Detailed Steps:
-
Initial Structure Generation: Generate plausible 3D structures for the diequatorial, axial-equatorial, and diaxial conformers.
-
Conformational Search: Employ a low-cost computational method, such as a molecular mechanics force field (e.g., MMFF) or a semi-empirical method (e.g., GFN2-xTB), to perform a comprehensive search for all possible ring and side-chain conformations.
-
Geometry Optimization: Take the low-energy conformers identified in the search and perform full geometry optimizations using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.
-
Thermodynamic Analysis: Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface and to calculate thermodynamic properties such as Gibbs free energy at a given temperature.
-
Population Analysis: Use the calculated Gibbs free energies to determine the Boltzmann population of each conformer at a given temperature.
Proposed Experimental Protocols
Experimental validation is crucial to confirm the theoretical predictions.
4.2.1. X-ray Crystallography
X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.[4][5]
Proposed Protocol:
-
Synthesis and Purification: Synthesize this compound and purify it to obtain a high-purity crystalline sample.
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).[4]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.[5]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and torsion angles.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.
Proposed Protocol:
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent.
-
¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the cyclohexane protons can provide valuable information about their axial or equatorial environment.
-
2D NMR Experiments: Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY is particularly useful for determining through-space proximities of protons, which can help to distinguish between different conformers.
-
Variable Temperature NMR: Conduct NMR experiments at different temperatures to study the dynamics of conformational exchange. Changes in the spectra with temperature can be used to determine the thermodynamic parameters (ΔH and ΔS) for the conformational equilibrium.
Predicted Quantitative Data and Relationships
In the absence of experimental data, we can estimate the relative energies of the conformers based on known A-values for structurally related groups. A cyclohexyl group itself has an A-value of approximately 2.15 kcal/mol. The sulfonyl group is also sterically demanding. Therefore, the energetic penalty for placing a cyclohexylsulfonyl group in an axial position is expected to be significant.
Table 1: Estimated Relative Energies of 1,1'-Sulfonyldicyclohexane Conformers
| Conformer | C-S Bond Orientations | Estimated Relative Gibbs Free Energy (kcal/mol) | Predicted Boltzmann Population at 298 K |
| 1 | Diequatorial (e,e) | 0.0 (most stable) | > 99% |
| 2 | Axial-Equatorial (a,e) | > 4.5 | < 1% |
| 3 | Diaxial (a,a) | > 9.0 | <<< 1% |
Note: These are estimations based on the additivity of A-values and are intended for illustrative purposes. Actual values would need to be determined experimentally or through high-level computational studies.
Logical Relationship of Conformational Equilibrium:
The different conformers of this compound are in a dynamic equilibrium. The position of this equilibrium is determined by the relative Gibbs free energies of the conformers.
Caption: The equilibrium between the major conformers of 1,1'-sulfonyldicyclohexane.
Conclusion
The conformational analysis of this compound is a complex problem that can be approached systematically using established theoretical principles and computational methods. Based on the steric demands of the cyclohexyl and sulfonyl groups, the diequatorial conformer of 1,1'-sulfonyldicyclohexane is overwhelmingly predicted to be the most stable. This theoretical framework provides a strong foundation for future experimental and computational studies aimed at precisely characterizing the three-dimensional structure and dynamic behavior of this molecule. Such studies are essential for understanding its properties and for the rational design of related molecules in drug development and materials science.
References
The Solubility Profile of Sulfonyl-Bridged Cycloalkanes in Common Organic Solvents: A Technical Examination
For the Attention of: Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Executive Summary
A comprehensive literature review reveals a notable absence of publicly available quantitative solubility data for sulfonyldicyclohexane in common organic solvents. To address this informational gap and provide valuable insights for researchers in drug development and materials science, this technical guide presents solubility data for a closely related structural analog: diphenyl sulfone. The sulfonyl functional group and the presence of two six-membered rings make diphenyl sulfone a relevant proxy for estimating the solubility behavior of this compound. This document provides a detailed summary of diphenyl sulfone's solubility in a range of organic solvents, outlines a general experimental protocol for solubility determination, and presents a visual workflow of the experimental process.
Solubility of Diphenyl Sulfone: A Structural Analog
Diphenyl sulfone, an organosulfur compound with the formula (C₆H₅)₂SO₂, is a white solid known for its utility as a high-temperature solvent for processing rigid polymers.[1] Its solubility in various organic solvents provides a valuable reference point for understanding the potential behavior of this compound.
Quantitative Solubility Data
The following table summarizes the experimental mole fraction and molar solubilities of diphenyl sulfone in a diverse set of organic solvents at 25.0 °C. This data is crucial for solvent selection in synthesis, purification, and formulation processes.
| Organic Solvent | Mole Fraction Solubility (X₂sat) | Molar Solubility (CAsat, mol·L⁻¹) |
| n-Hexane | 0.000338 | 0.0025 |
| n-Heptane | 0.000443 | 0.0029 |
| n-Octane | 0.000574 | 0.0033 |
| n-Nonane | 0.000720 | 0.0038 |
| n-Decane | 0.000910 | 0.0044 |
| Cyclohexane | 0.00160 | 0.0148 |
| Methylcyclohexane | 0.00115 | 0.0086 |
| 1-Propanol | 0.0163 | 0.218 |
| 1-Butanol | 0.0178 | 0.194 |
| 1-Pentanol | 0.0189 | 0.171 |
| 1-Hexanol | 0.0200 | 0.158 |
| 1-Heptanol | 0.0215 | 0.149 |
| 1-Octanol | 0.0232 | 0.142 |
| 2-Propanol | 0.0125 | 0.163 |
| 2-Butanol | 0.0144 | 0.154 |
| 2-Methyl-1-propanol | 0.0128 | 0.137 |
| 2-Methyl-2-propanol | 0.0172 | 0.182 |
| Diethyl ether | 0.0108 | 0.101 |
| Di-n-butyl ether | 0.00318 | 0.0221 |
| Tetrahydrofuran | 0.0614 | 0.757 |
| 1,4-Dioxane | 0.0826 | 0.969 |
| Ethyl acetate | 0.0520 | 0.516 |
| Chloroform | 0.0910 | 1.13 |
| 1-Chlorobutane | 0.0164 | 0.158 |
| 1-Chlorooctane | 0.0103 | 0.072 |
| Carbon tetrachloride | 0.0104 | 0.107 |
| Benzene | 0.0594 | 0.666 |
| Toluene | 0.0450 | 0.423 |
| Acetone | 0.0631 | - |
| Acetonitrile | 0.0308 | - |
Data compiled from studies on the solubility of diphenyl sulfone in organic nonelectrolyte solvents.[2][3][4]
Experimental Protocols for Solubility Determination
The determination of solid-liquid equilibrium solubility, as presented in the table above, generally follows a well-established methodology. While specific instrumental parameters may vary, the core principles remain consistent. A general protocol involves the following key stages:
2.1. Materials:
-
Solute: Diphenyl sulfone (or the target compound, this compound) of high purity.
-
Solvents: A range of analytical grade organic solvents.
2.2. Apparatus:
-
Constant-temperature bath or shaker with precise temperature control.
-
Sealed vials or flasks to prevent solvent evaporation.
-
Analytical balance for accurate mass measurements.
-
Filtration system (e.g., syringe filters) to separate the solid and liquid phases.
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis).
2.3. Procedure: Isothermal Equilibrium Method
-
Preparation of Supersaturated Solutions: An excess amount of the solid solute is added to a known volume or mass of the solvent in a sealed container. This ensures that equilibrium is approached from a state of saturation.
-
Equilibration: The containers are placed in a constant-temperature bath or shaker and agitated for a prolonged period (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium. The temperature should be maintained within a narrow range (e.g., ±0.1 °C).
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The sample is then filtered to remove any undissolved solid particles.
-
Quantitative Analysis: The concentration of the solute in the filtered saturated solution is determined. This can be achieved through various methods:
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.
-
Spectrophotometric Analysis: If the solute has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
Chromatographic Analysis (e.g., HPLC): A small, known volume of the saturated solution is injected into an HPLC system, and the concentration is determined by comparing the peak area to that of known standards.
-
-
Data Reporting: The solubility is typically reported in units of mole fraction, molarity (mol/L), or grams of solute per 100 g of solvent.
Visualizing the Experimental Workflow
The logical flow of the solubility determination process can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key steps from preparation to final data analysis.
Figure 1: A generalized workflow for the experimental determination of solid-liquid solubility.
Conclusion and Future Directions
While this guide provides a robust framework for understanding the solubility of sulfonyl-bridged cycloalkanes by using diphenyl sulfone as a structural analog, it underscores the critical need for direct experimental investigation of this compound. Researchers are encouraged to apply the outlined experimental protocols to generate precise solubility data for this compound. Such data will be invaluable for advancing its applications in medicinal chemistry, materials science, and other fields where precise control over solubility is paramount. The provided information serves as a foundational resource to guide solvent selection and experimental design for future studies on this compound and related molecules.
References
Methodological & Application
Application Notes and Protocols for Sulfonyldicyclohexane in Polymer Synthesis
A thorough review of scientific literature and patent databases reveals a significant lack of specific information regarding the direct application of sulfonyldicyclohexane or its immediate functionalized derivatives in polymer synthesis. While the individual structural components of this compound—the sulfone group and the cyclohexane ring—are prevalent in various high-performance polymers, their combined use in the form of a this compound monomer is not well-documented.
This document, therefore, provides insights into related polymer systems that incorporate either sulfone or cyclohexane moieties, offering a contextual understanding for researchers and professionals in polymer chemistry and drug development. The experimental protocols and data presented are for these analogous polymers, as no direct data for this compound-based polymers could be sourced.
Contextual Overview: High-Performance Polymers with Related Structures
The interest in monomers containing sulfone and cycloaliphatic groups stems from their potential to impart desirable properties to polymers, such as high thermal stability, mechanical strength, and chemical resistance.
-
Aromatic Polysulfones: This class of polymers is characterized by the Ar-SO2-Ar' linkage in their backbone, where Ar and Ar' are aromatic rings. They are known for their excellent thermal stability and are often used in demanding applications.
-
Cycloaliphatic Polyesters: The incorporation of cyclohexane rings into polyester backbones, for instance by using monomers like 1,4-cyclohexanedimethanol, can enhance the glass transition temperature (Tg) and improve the mechanical properties of the resulting polymer.
-
Polymers from Bisphenol A Derivatives: Monomers such as 4,4′-cyclohexylidenebisphenol (Bisphenol Z), which contains a cyclohexane ring, are used to synthesize polysulfones and other high-performance polymers.[1][2]
Experimental Protocols for Analogous Polymer Systems
While protocols for this compound are unavailable, the following sections detail methodologies for synthesizing polymers with related structural features.
Synthesis of Polysulfone from 4,4′-Cyclohexylidenebisphenol (Bisphenol Z)
This protocol describes a nucleophilic aromatic substitution reaction to produce a polysulfone.
Workflow for Polysulfone Synthesis
Caption: Workflow for the synthesis of polysulfone from Bisphenol Z.
Methodology:
-
Reactant Charging: A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a condenser. The flask is charged with 4,4′-cyclohexylidenebisphenol (Bisphenol Z), 4,4′-dichlorodiphenylsulfone (DCDPS), and an excess of potassium carbonate.
-
Solvent Addition: N,N-dimethylacetamide (DMAc) is added as the reaction solvent, and toluene is added as an azeotropic agent to remove water.
-
Azeotropic Dehydration: The reaction mixture is heated to a temperature sufficient to reflux the toluene (around 140°C) to remove any water present, which is collected in the Dean-Stark trap.
-
Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is raised to 150-160°C to initiate the polymerization. The reaction is allowed to proceed for several hours until a significant increase in viscosity is observed.
-
Precipitation and Purification: The viscous polymer solution is then cooled and slowly poured into a non-solvent such as a methanol/water mixture with vigorous stirring to precipitate the polysulfone.
-
Isolation and Drying: The precipitated polymer is collected by filtration, washed thoroughly with water and methanol to remove any residual salts and solvent, and finally dried in a vacuum oven.[2]
Quantitative Data for Analogous Polymers
The following table summarizes typical properties of polymers synthesized from monomers containing sulfone or cyclohexane groups. This data is provided for comparative purposes.
| Polymer Type | Monomers | Tg (°C) | Decomposition Temp. (°C) | Tensile Strength (MPa) |
| Aromatic Polysulfone | Bisphenol A, 4,4'-Dichlorodiphenylsulfone | 180-190 | ~500 | 70-80 |
| Polysulfone from Bisphenol Z | 4,4′-Cyclohexylidenebisphenol, 4,4'-Dichlorodiphenylsulfone | 200-230 | >450 | 75-85 |
| Copolyester | 1,4-Cyclohexanedimethanol, Terephthalic Acid, Ethylene Glycol | 80-110 | ~400 | 50-60 |
Potential Signaling Pathways and Logical Relationships
While there are no specific signaling pathways involving this compound in a biological context for drug development, the logical relationship in designing such a monomer for polymer synthesis can be visualized.
Logical Relationship for Monomer Design
Caption: Rationale for designing a this compound-based monomer.
This diagram illustrates that the motivation for hypothetically using a this compound-based monomer would be to combine the rigidity and bulkiness of the cyclohexane ring (to increase Tg and mechanical strength) with the thermal stability and polarity of the sulfone group.
References
Application Notes and Protocols: Sulfonyldicyclohexane as a High-Temperature Solvent
Audience: Researchers, scientists, and drug development professionals.
Introduction to Sulfonyldicyclohexane
This compound belongs to the sulfone class of organic compounds, which are known for their high thermal and chemical stability.[1] Sulfones are characterized by a sulfonyl functional group (R-S(=O)₂-R') attached to two carbon atoms.[1] This functional group imparts a high degree of polarity, making them excellent solvents for a wide range of organic and inorganic compounds.[2] Due to their robust nature, sulfones like diphenyl sulfone and sulfolane are often employed as high-temperature solvents in industrial and laboratory settings, particularly for processing high-performance polymers and conducting reactions that require elevated temperatures.[3][4]
This compound, with its two cyclohexyl groups, is an aliphatic sulfone. This structure suggests a high boiling point and melting point, as well as significant thermal stability, making it a promising candidate for high-temperature applications where traditional solvents would decompose.
Physicochemical Properties
The exact physical properties of this compound are not widely documented. However, by comparing it to other well-characterized sulfone solvents, we can estimate its properties. The presence of the cyclohexyl rings is expected to result in a higher melting point compared to linear aliphatic sulfones.
Table 1: Comparison of Physical Properties of Various Sulfone Solvents
| Property | Dimethyl Sulfone | Sulfolane (Tetramethylene sulfone) | Diphenyl Sulfone | This compound (Estimated) |
| CAS Number | 67-71-0 | 126-33-0 | 127-63-9 | Not Available |
| Molecular Formula | C₂H₆O₂S | C₄H₈O₂S | C₁₂H₁₀O₂S | C₁₂H₂₂O₂S |
| Molecular Weight ( g/mol ) | 94.13 | 120.17 | 218.27 | 230.38 |
| Melting Point (°C) | 107-109[5] | 27.5[6] | 123-129[1] | 100 - 130 |
| Boiling Point (°C) | 238[5] | 285[6] | 379[1] | > 300 |
| Appearance | White crystalline solid | Colorless solid/liquid | White crystalline powder[1] | White to off-white solid |
| Solubility | Soluble in water, ethanol, benzene, acetone[5] | Miscible with water and hydrocarbons[4] | Soluble in organic solvents, insoluble in water[1] | Likely soluble in hot organic solvents, low water solubility |
Applications of this compound in Research and Development
Given its predicted properties, this compound is a potential high-temperature solvent for a variety of applications:
-
Polymer Chemistry: High-performance polymers such as polyether ether ketone (PEEK) and polyethersulfone (PES) often require high temperatures for dissolution and processing.[3][7] this compound could serve as a suitable solvent for the synthesis, purification, and casting of such polymers.
-
Organic Synthesis: Many organic reactions, such as nucleophilic aromatic substitutions and condensation polymerizations, require high temperatures to proceed at a reasonable rate.[8] The inert nature of sulfones makes them ideal reaction media for these transformations.
-
Recrystallization: For high-melting-point solids that are insoluble in common solvents at their boiling points, a high-temperature solvent like this compound can be used for purification by recrystallization.
-
Materials Science: As a processing aid for creating polymer blends, composites, and membranes where high-temperature processing is necessary to achieve desired material properties.
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for use with this compound. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, when working with high-temperature solvents.
Protocol 1: General High-Temperature Organic Synthesis
This protocol is adapted from the synthesis of PEEK in diphenyl sulfone and can be used as a general guideline for reactions requiring high temperatures.[3]
Objective: To perform a generic nucleophilic aromatic substitution reaction at high temperature.
Materials:
-
Reactant A (e.g., a bisphenol)
-
Reactant B (e.g., an activated dihalide)
-
Anhydrous potassium carbonate (or other suitable base)
-
This compound
-
Anti-bumping granules
-
Nitrogen or Argon gas supply
-
High-temperature heating mantle with a temperature controller and thermocouple
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Dean-Stark trap (optional, for azeotropic removal of water)
-
Quenching solvent (e.g., water, methanol)
-
Washing solvent (e.g., acetone, hot water)
Procedure:
-
Setup: Assemble the three-necked flask with the mechanical stirrer, condenser, and a nitrogen/argon inlet. Ensure all glassware is dry.
-
Charging the Reactor: To the flask, add this compound, Reactant A, Reactant B, and anhydrous potassium carbonate. Add anti-bumping granules.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to remove any oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Heating: Begin stirring and slowly heat the mixture using the heating mantle.
-
Reaction: Increase the temperature in stages. For example, heat to 160°C for 1-2 hours to melt the solvent and initiate the reaction, then increase to 250°C for 2 hours, and finally raise the temperature to 300-320°C for 1-3 hours to drive the reaction to completion.[3] The exact temperature profile will depend on the specific reaction.
-
Monitoring: Monitor the reaction progress by taking small aliquots (if feasible) and analyzing them by a suitable technique (e.g., TLC, HPLC, NMR).
-
Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to a safe temperature (e.g., below 100°C). Pour the hot slurry into a beaker containing the quenching solvent (e.g., water) to precipitate the product.
-
Work-up: Break up the resulting solid and collect it by vacuum filtration.
-
Purification: Wash the crude product repeatedly with a suitable solvent (e.g., hot acetone, hot water) to remove the this compound and any remaining salts.[3]
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature.
Protocol 2: Polymer Dissolution and Film Casting
Objective: To dissolve a high-performance polymer in this compound and cast it into a thin film.
Materials:
-
High-performance polymer (e.g., PEEK, PES)
-
This compound
-
High-temperature hot plate with magnetic stirring
-
Beaker or flask
-
Glass casting plate
-
Casting knife or doctor blade
-
Coagulation bath (e.g., methanol, water)
-
Vacuum oven
Procedure:
-
Dissolution: In a beaker, add the polymer to the this compound (typically a 10-20% w/w solution). Heat the mixture on a hot plate with stirring to the desired temperature (e.g., 200-250°C) until the polymer is completely dissolved. This may take several hours.
-
Degassing: Once dissolved, allow the solution to stand at temperature for a short period to allow any trapped air bubbles to escape.
-
Casting: Preheat the glass casting plate to a temperature that will keep the polymer solution from solidifying too quickly (e.g., 150-180°C). Pour the hot polymer solution onto the preheated glass plate.
-
Film Formation: Use a casting knife or doctor blade to spread the solution into a film of uniform thickness.
-
Coagulation: Carefully immerse the glass plate with the cast film into a coagulation bath (e.g., methanol). The solvent exchange will cause the polymer to precipitate, forming a solid film.
-
Washing: Leave the film in the coagulation bath for several hours to ensure all the this compound is removed. The bath may need to be changed periodically.
-
Drying: Carefully peel the polymer film from the glass plate and dry it in a vacuum oven at an elevated temperature (but below the polymer's glass transition temperature) until all the solvent has been removed.
Protocol 3: Recrystallization of a High-Melting Solid
Objective: To purify a high-melting organic solid using this compound as the solvent.
Materials:
-
Impure solid compound
-
This compound
-
Erlenmeyer flask
-
High-temperature hot plate with magnetic stirring
-
Hot filtration setup (e.g., heated funnel, fluted filter paper)
-
Crystallizing dish or beaker
-
Vacuum filtration setup (Büchner funnel)
-
Washing solvent (a solvent in which the compound is insoluble at room temperature, e.g., hexane, ethanol)
Procedure:
-
Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add a small amount of this compound. Heat the mixture with stirring until the solvent melts and the solid dissolves. Continue to add small portions of hot this compound until the solid is completely dissolved at a high temperature (e.g., 150-200°C). Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Preheat the filtration funnel and the receiving flask to prevent premature crystallization. Quickly pour the hot solution through the fluted filter paper.
-
Crystallization: Cover the flask or beaker containing the hot filtrate and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the solution during cooling.
-
Complete Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold washing solvent to remove any residual this compound from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
The following diagrams illustrate the general workflow for high-temperature synthesis and the logical relationships of this compound's properties.
Caption: General workflow for high-temperature synthesis.
References
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfolane - Wikipedia [en.wikipedia.org]
- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 6. Aliphatic saturated sulfones C8–C10 as new electrolyte solvents for Li batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. How Is Polyether Ether Ketone (PEEK) Made? - IEMAI3D [iemai3d.com]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
Application Notes and Protocols for the Evaluation of Sulfonyldicyclohexane as a Polymer Plasticizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the evaluation of sulfonyldicyclohexane as a potential plasticizer for polymers. The protocols outlined below describe standard methods for sample preparation and characterization to determine the efficacy of a novel plasticizer.
Introduction to this compound as a Plasticizer
Plasticizers are additives that increase the flexibility, durability, and workability of polymers.[1] this compound is a compound of interest as a potential plasticizer due to its molecular structure, which suggests it may effectively interact with polymer chains, thereby reducing intermolecular forces and increasing chain mobility.[1] This document provides the necessary protocols to systematically evaluate its performance in common polymers such as Polyvinyl Chloride (PVC) and Polylactic Acid (PLA).
Mechanism of Action of Plasticizers
Plasticizers function by inserting themselves between polymer chains, acting as molecular lubricants.[2] This spacing of the polymer chains reduces the polymer-polymer interactions, which in turn lowers the glass transition temperature (Tg) of the material, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature.[3] The effectiveness of a plasticizer is dependent on its compatibility with the polymer and its ability to disrupt the intermolecular forces.[3]
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental evaluation of this compound. It is recommended to compare its performance against established plasticizers.
Table 1: Thermal Properties of Plasticized PVC and PLA
| Property | Polymer | Unplasticized | Phthalate-based Plasticizer (e.g., DEHP) | Citrate-based Plasticizer (e.g., ATBC) | This compound |
| Glass Transition Temperature (Tg) (°C) | PVC | 80-85 | 20-40 | 30-50 | User Data |
| PLA | 55-65 | 30-45 | 35-50 | User Data | |
| Melting Temperature (Tm) (°C) | PVC | 100-260 | Varies | Varies | User Data |
| PLA | 150-160 | 140-155 | 145-158 | User Data |
Note: The values for DEHP and ATBC are typical ranges and may vary based on the specific formulation.
Table 2: Mechanical Properties of Plasticized PVC and PLA
| Property | Polymer | Unplasticized | Phthalate-based Plasticizer (e.g., DEHP) | Citrate-based Plasticizer (e.g., ATBC) | This compound |
| Tensile Strength (MPa) | PVC | 35-60 | 15-25 | 20-30 | User Data |
| PLA | 50-70 | 30-45 | 35-50 | User Data | |
| Elongation at Break (%) | PVC | 20-40 | 200-400 | 150-300 | User Data |
| PLA | 5-10 | 100-250 | 80-200 | User Data | |
| Young's Modulus (GPa) | PVC | 2.5-4.0 | 0.01-0.1 | 0.05-0.5 | User Data |
| PLA | 1.2-3.0 | 0.1-0.5 | 0.2-0.8 | User Data |
Note: The values for DEHP and ATBC are typical ranges and may vary based on the specific formulation.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of polymer films plasticized with this compound.
4.1. Protocol for Preparation of Plasticized Polymer Films (Solvent Casting Method)
This protocol describes the preparation of polymer films with varying concentrations of plasticizer for initial screening.[4]
-
Polymer Solution Preparation:
-
Dissolve 10g of the polymer (e.g., PVC or PLA) in a suitable solvent (e.g., 100 mL of tetrahydrofuran (THF) for PVC, or dichloromethane for PLA) in a sealed container.
-
Stir the solution with a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
-
-
Plasticizer Addition:
-
Prepare stock solutions of this compound and reference plasticizers in the same solvent.
-
Add the desired amount of plasticizer solution to the polymer solution to achieve the target concentration (e.g., 10, 20, 30 wt% of the polymer weight).
-
Stir the mixture for at least one hour to ensure homogeneity.
-
-
Film Casting:
-
Pour the polymer-plasticizer solution into a flat, level petri dish or onto a glass plate.
-
Cover the casting surface with a lid slightly ajar to allow for slow solvent evaporation in a fume hood at room temperature.
-
Allow the solvent to evaporate completely. This may take 24-48 hours.
-
-
Film Drying and Conditioning:
-
Once the film is formed, place it in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Store the resulting films in a desiccator until further testing.
-
4.2. Protocol for Thermal Analysis using Differential Scanning Calorimetry (DSC)
This protocol is for determining the glass transition temperature (Tg) and melting temperature (Tm) of the plasticized polymer films.
-
Sample Preparation:
-
Cut a small sample (5-10 mg) from the prepared polymer film.
-
Place the sample into an aluminum DSC pan and seal it.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point of the polymer.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.
-
Heat the sample a second time at the same controlled rate. The Tg is determined from the second heating scan to erase the thermal history of the sample.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
The melting temperature (Tm) is determined as the peak temperature of the endothermic melting peak.
-
4.3. Protocol for Mechanical Analysis using Tensile Testing
This protocol is for determining the tensile strength, elongation at break, and Young's modulus of the plasticized polymer films according to ASTM D882 standards.
-
Sample Preparation:
-
Cut the polymer films into dumbbell-shaped specimens using a standard die. The dimensions of the specimens should conform to the testing standard.
-
Measure the thickness and width of the gauge section of each specimen.
-
-
Tensile Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture. It is calculated by dividing the extension at break by the initial gauge length and multiplying by 100.
-
Young's Modulus: A measure of the stiffness of the material. It is calculated from the initial slope of the stress-strain curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for plasticizer evaluation and the molecular mechanism of plasticization.
Caption: Workflow for the evaluation of a novel polymer plasticizer.
Caption: Molecular mechanism of polymer plasticization.
References
Electrochemical Applications of Sulfonyldicyclohexane and Structurally Related Aliphatic Sulfones
To the Valued Researcher,
This document provides detailed Application Notes and Protocols relevant to the electrochemical applications of sulfones. Our extensive search for "Sulfonyldicyclohexane" (also known as dicyclohexyl sulfone) has revealed a significant scarcity of published research regarding its use in electrochemical systems, particularly as an electrolyte solvent or additive in batteries. The scientific literature and patent databases do not currently contain sufficient data to generate specific application notes, quantitative performance tables, or detailed experimental protocols for this particular compound.
Therefore, to provide a valuable and relevant resource, this document will focus on the electrochemical applications of well-researched aliphatic sulfones, which are structurally related to this compound. The principles, protocols, and data presented for these compounds, primarily sulfolane, are considered representative of the sulfone class and can serve as a strong foundation for any future investigation into this compound.
Application Notes: Aliphatic Sulfones in High-Voltage Lithium-Ion Batteries
Aliphatic sulfones, particularly sulfolane (tetramethylene sulfone), are a class of highly polar aprotic solvents that have garnered significant interest for use in high-voltage lithium-ion batteries (LIBs). Their robust chemical and electrochemical stability makes them promising candidates to replace conventional carbonate-based electrolytes, which are prone to oxidation at high potentials.
Key Advantages of Sulfone-Based Electrolytes:
-
High Anodic Stability: Sulfones exhibit a wide electrochemical stability window, often stable up to 5.5 V vs. Li/Li+, making them suitable for use with high-voltage cathode materials like LiNi₀.₅Mn₁.₅O₄ (LNMO) and high-nickel NCMs (e.g., NCM811).[1][2]
-
Thermal Stability and Safety: With high boiling points and flash points, sulfones enhance the overall safety of the battery by reducing the risk of thermal runaway.[3][4] Sulfolane, for instance, has a boiling point of 287 °C and a flash point of 166 °C.[3]
-
High Dielectric Constant: The high polarity of sulfones facilitates the dissolution of lithium salts, leading to electrolytes with reasonable ionic conductivity.[3]
Challenges and Mitigation Strategies:
-
High Melting Point and Viscosity: Many sulfones are solid at room temperature (e.g., sulfolane m.p. 28.4 °C) and exhibit high viscosity, which can lead to poor ionic conductivity at lower temperatures.[4]
-
Mitigation: The use of co-solvents (e.g., carbonates, esters) or the formation of eutectic mixtures with other sulfones (e.g., ethyl methyl sulfone) can significantly lower the melting point and viscosity of the electrolyte.
-
-
Graphite Anode Incompatibility: Sulfone-based electrolytes can lead to the exfoliation of graphitic anodes due to the lack of a stable solid electrolyte interphase (SEI).
-
Mitigation: The introduction of film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) is crucial for the formation of a protective SEI layer on the anode surface. Dual-salt systems, such as those containing lithium difluoro(oxalate)borate (LiDFOB), have also been shown to form a robust SEI.[3]
-
Quantitative Data Summary
The following tables summarize key physicochemical and electrochemical properties of representative sulfone-based electrolytes.
Table 1: Physicochemical Properties of Selected Sulfone Solvents
| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Dielectric Constant (ε) | Viscosity (cP at 30°C) |
| Sulfolane (SL) | C₄H₈O₂S | 120.17 | 28.4 | 287 | 43.3 | 10.3 |
| Dimethyl Sulfone (DMS) | C₂H₆O₂S | 94.13 | 109 | 238 | 45.7 | - |
| Ethyl Methyl Sulfone (EMS) | C₃H₈O₂S | 108.16 | 36.5 | 246 | - | - |
Data compiled from various sources.
Table 2: Electrochemical Performance of a Sulfolane-Based Electrolyte
| Electrolyte Composition | Anode | Cathode | Voltage Window (V) | Initial Coulombic Efficiency (%) | Capacity Retention after 500 cycles (%) |
| 1 M LiDFOB-LiBF₄ in SL/FB (9:1 v/v) | MCMB | NCM811 | 2.8 - 4.4 | 92.5 | 83 |
Data adapted from a study on low-concentration sulfolane-based electrolytes.[3]
Experimental Protocols
Protocol 1: Preparation of a Sulfone-Based Electrolyte
Objective: To prepare a 1 M dual-salt electrolyte in a sulfolane-based solvent system.
Materials:
-
Lithium difluoro(oxalate)borate (LiDFOB, battery grade)
-
Lithium tetrafluoroborate (LiBF₄, battery grade)
-
Sulfolane (SL, anhydrous, >99.9%)
-
Fluorobenzene (FB, anhydrous, >99.9%)
-
Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
Prepare the solvent mixture by adding 90 mL of sulfolane and 10 mL of fluorobenzene to a 250 mL beaker with a magnetic stir bar. Stir until a homogeneous solution is formed.
-
Calculate the required mass of LiDFOB and LiBF₄ to achieve a total concentration of 1 M in 100 mL of the solvent mixture (assuming a 1:1 molar ratio of the salts unless specified otherwise).
-
Slowly add the calculated amounts of LiDFOB and LiBF₄ to the solvent mixture while stirring.
-
Continue stirring until both salts are completely dissolved. This may take several hours due to the viscosity of sulfolane. Gentle heating (e.g., to 40-50°C) can be applied to facilitate dissolution.
-
Once fully dissolved, transfer the electrolyte to a sealed container for storage inside the glovebox.
Protocol 2: Electrochemical Stability Window Measurement
Objective: To determine the anodic and cathodic stability limits of the prepared sulfone-based electrolyte using linear sweep voltammetry (LSV) and cyclic voltammetry (CV).
Materials:
-
Prepared sulfone-based electrolyte
-
CR2032 coin cells or a three-electrode cell setup
-
Working electrodes: Stainless steel (for anodic scan), Copper foil (for cathodic scan)
-
Counter and Reference electrode: Lithium metal foil
-
Separator (e.g., Celgard 2325)
-
Potentiostat/Galvanostat
-
Coin cell crimper
Procedure:
Anodic Stability (LSV):
-
Inside the glovebox, assemble a CR2032 coin cell with a stainless steel working electrode, a lithium metal counter/reference electrode, and a separator soaked in the prepared electrolyte.
-
Connect the cell to the potentiostat.
-
Perform LSV by scanning the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s).
-
The onset potential of a sharp increase in current is considered the anodic stability limit of the electrolyte.
Cathodic Stability (CV):
-
Assemble a CR2032 coin cell with a copper foil working electrode, a lithium metal counter/reference electrode, and a separator soaked in the electrolyte.
-
Connect the cell to the potentiostat.
-
Perform CV by scanning the potential from OCV down to a negative potential (e.g., -0.5 V vs. Li/Li⁺) and back to a positive potential (e.g., 1.5 V vs. Li/Li⁺) at a scan rate of 1 mV/s for several cycles.
-
The appearance of cathodic and anodic peaks corresponding to lithium plating and stripping indicates the potential at which the electrolyte is reduced.
Visualizations
Logical Workflow for Electrolyte Preparation and Testing
Caption: Workflow for sulfone-based electrolyte preparation and electrochemical testing.
Relationship Diagram for Improving Sulfone Electrolyte Performance
Caption: Challenges and solutions for sulfone-based electrolytes in LIBs.
References
- 1. 1,1'-Thiobis(cyclohexane) | C12H22S | CID 23523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10707531B1 - All-inorganic solvents for electrolytes - Google Patents [patents.google.com]
- 3. EP1842250A2 - Electric current-producing device having sulfone-based electrolyte - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application of Sulfonyldicyclohexane Scaffolds in the Synthesis of Investigational Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
While sulfonyldicyclohexane itself is not a widely documented starting material in pharmaceutical synthesis, the closely related cyclohexyl sulfone moiety has emerged as a critical pharmacophore in the development of potent, orally active inhibitors of γ-secretase. This enzyme is a key target in the therapeutic strategy for Alzheimer's disease, as it is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, which are the primary component of the characteristic amyloid plaques found in the brains of Alzheimer's patients. This document provides an overview of the application of cyclohexyl sulfone derivatives in the synthesis of these investigational drugs, including quantitative data, experimental protocols, and a visualization of the relevant biological pathway.
Cyclohexyl Sulfones as γ-Secretase Inhibitors
Research in medicinal chemistry has identified 3,4-fused and 4-substituted cyclohexyl sulfones as promising scaffolds for the design of γ-secretase inhibitors. These compounds have demonstrated significant efficacy in reducing Aβ levels in both in vitro and in vivo models. The cyclohexyl sulfone core appears to provide a rigid and favorable conformation for binding to the γ-secretase complex. Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of these inhibitors.
Quantitative Data: In Vitro and In Vivo Activity
The following tables summarize the biological activity of representative cyclohexyl sulfone-based γ-secretase inhibitors.
Table 1: In Vitro γ-Secretase Inhibitory Activity
| Compound ID | Structure | Modification | Aβ40 IC₅₀ (nM) |
| 1 | 3,4-fused cyclohexyl sulfone | R = H | 15 |
| 2 | 3,4-fused cyclohexyl sulfone | R = 4-F-Ph | 5 |
| 3 | 4-substituted cyclohexyl sulfone | R = 4-F-Ph | 8 |
| 4 | 4-substituted cyclohexyl sulfone | R = 2-Naphthyl | 3 |
Data compiled from publicly available research literature.
Table 2: In Vivo Aβ40 Reduction in a Transgenic Mouse Model
| Compound ID | Dose (mg/kg, p.o.) | Brain Aβ40 Reduction (%) |
| 2 | 30 | 65 |
| 4 | 10 | 70 |
Data represents Aβ40 reduction in the brain of a transgenic mouse model of Alzheimer's disease at a specified time point after oral administration.
Signaling Pathway: Amyloid Precursor Protein Processing
The primary target of the described cyclohexyl sulfone inhibitors is the γ-secretase enzyme complex. Inhibition of this enzyme disrupts the amyloidogenic pathway of amyloid precursor protein (APP) processing, thereby reducing the production of neurotoxic Aβ peptides.
Caption: Amyloidogenic processing of APP and the inhibitory action of cyclohexyl sulfone derivatives.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of key intermediates and final compounds containing the cyclohexyl sulfone scaffold, based on published synthetic routes.
Protocol 1: Synthesis of a 3,4-Fused Cyclohexyl Sulfone Intermediate
Objective: To synthesize a key bicyclic sulfone intermediate for the elaboration into potent γ-secretase inhibitors.
Materials:
-
Commercially available starting materials and reagents
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Step 1: Diels-Alder Reaction: A suitable diene is reacted with a dienophile containing a sulfone moiety under thermal conditions to construct the cyclohexene ring system.
-
Step 2: Oxidation: The resulting cyclohexene is oxidized to the corresponding sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane.
-
Step 3: Functional Group Manipulation: The fused cyclohexyl sulfone is then subjected to further chemical transformations to introduce functionalities required for potent γ-secretase inhibition. This may involve reactions such as reductions, substitutions, or coupling reactions to append aromatic or heteroaromatic side chains.
-
Purification: The final intermediate is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Caption: Synthetic workflow for 3,4-fused cyclohexyl sulfone inhibitors.
Protocol 2: Synthesis of a 4-Substituted Cyclohexyl Sulfone Inhibitor
Objective: To synthesize a γ-secretase inhibitor based on a 4-substituted cyclohexyl sulfone scaffold.
Materials:
-
4-Hydroxycyclohexanone
-
Aryl or heteroaryl thiol
-
Reagents for mesylation and oxidation
-
Anhydrous solvents
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Nucleophilic Addition: 4-Hydroxycyclohexanone is reacted with an appropriate aryl or heteroaryl thiol in the presence of a base to yield a 4-(arylthio)cyclohexanol.
-
Step 2: Mesylation: The hydroxyl group of the resulting alcohol is converted to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
-
Step 3: Oxidation: The sulfide is oxidized to the corresponding sulfone using an oxidizing agent like m-CPBA.
-
Step 4: Substitution: The mesylate is displaced by a nucleophile, such as an amine, to introduce the desired substituent at the 4-position of the cyclohexyl sulfone ring.
-
Purification: The final product is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography.
Caption: Synthetic workflow for 4-substituted cyclohexyl sulfone inhibitors.
Conclusion
The cyclohexyl sulfone scaffold has proven to be a valuable structural motif in the design of potent and selective inhibitors of γ-secretase for the potential treatment of Alzheimer's disease. The synthetic routes to these compounds are accessible and allow for diverse functionalization to optimize their pharmacological profiles. Further research and development of these and related compounds may lead to novel therapeutics for this devastating neurodegenerative disorder.
Application Notes and Protocols for the Use of Sulfolane as a Reaction Medium
A Note on Sulfonyldicyclohexane: Initial searches for "this compound" as a reaction medium did not yield sufficient data to provide detailed application notes and protocols. This suggests that it is not a commonly used solvent for chemical reactions. In its place, this document provides a comprehensive guide to using Sulfolane (tetramethylene sulfone), a structurally related and well-documented polar aprotic solvent with a wide range of applications in chemical synthesis.
Introduction to Sulfolane as a Reaction Medium
Sulfolane is a highly polar, aprotic solvent known for its exceptional thermal and chemical stability.[1][2] It is a colorless, odorless solid at room temperature with a melting point of 27.5 °C.[3][4] Its high boiling point (285 °C), miscibility with water and many organic solvents, and its ability to dissolve a wide range of organic and inorganic compounds make it a versatile medium for a variety of chemical reactions.[3][4][5]
The polarity of the sulfur-oxygen double bonds in the sulfonyl group contributes to its high dissolving power, particularly for polar and polarizable species.[4][6] This property, combined with its stability towards strong acids and bases, makes Sulfolane an excellent choice for reactions conducted at elevated temperatures.[7][8]
Physicochemical Properties of Sulfolane
A summary of the key physical and chemical properties of Sulfolane is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₄H₈O₂S | [3][5] |
| Molecular Weight | 120.17 g/mol | [3] |
| Appearance | Colorless solid or oily liquid | [3][4][9] |
| Melting Point | 27.5 °C (81.5 °F; 300.6 K) | [3][4] |
| Boiling Point | 285 °C (545 °F; 558 K) | [3][4] |
| Density | 1.261 g/cm³ (at 25 °C) | [3] |
| Solubility in Water | Miscible | [3][4] |
| Dipole Moment | 4.7 D | [7][8] |
| Flash Point | 165 °C (329 °F; 438 K) | [3] |
Advantages of Using Sulfolane as a Reaction Medium
-
High Thermal Stability: Sulfolane is stable at high temperatures, allowing for a wide operating range for chemical reactions.[7][8]
-
Chemical Inertness: It is resistant to both strong acids and bases, making it suitable for a variety of reaction conditions.[7][8]
-
High Polarity: Its high dipole moment and polarity enhance the solubility of polar reagents and intermediates.[7][8]
-
Increased Reaction Rates: The polar nature of Sulfolane can accelerate reaction rates, particularly for reactions involving polar transition states.
-
Miscibility: It is miscible with water and a broad range of organic solvents, which can simplify reaction setup and work-up procedures.[3][4]
-
Recyclability: Due to its high boiling point and stability, Sulfolane can often be recovered and reused, which is economically and environmentally beneficial.[1]
Experimental Protocols for Reactions in Sulfolane
The following section provides detailed protocols for several types of chemical reactions where Sulfolane is an effective solvent.
Halogen Exchange (Halex) Reaction
Halogen exchange reactions, particularly the conversion of aryl chlorides or bromides to aryl fluorides, are often advantageously carried out in Sulfolane at elevated temperatures.
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (1.2 equivalents).
-
Solvent Addition: Add anhydrous Sulfolane to the flask to create a slurry.
-
Substrate Addition: Add the aryl chloride (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 200-230 °C with vigorous stirring under a nitrogen atmosphere.[9] Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., tert-butyl methyl ether or diisopropyl ether).[10]
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the desired aryl fluoride.
-
Quantitative Data for a Representative Halex Reaction:
| Reactant | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloronitrobenzene | 1.0 | 220 | 6 | >90 |
| Potassium Fluoride | 1.2 |
Friedel-Crafts Acylation
Sulfolane can be used as a solvent for Friedel-Crafts acylation reactions, particularly with zeolite catalysts.
Reaction Scheme:
Experimental Protocol:
-
Catalyst Activation: Activate the zeolite catalyst (e.g., H-mordenite, H-beta, or H-Y) by heating under vacuum.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated zeolite catalyst.
-
Solvent and Reactant Addition: Add Sulfolane, the aromatic substrate (e.g., 2-methoxynaphthalene), and the acylating agent (e.g., acetyl chloride) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 100-150 °C with stirring.[2] Monitor the reaction by GC or TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture and filter to remove the catalyst.
-
Dilute the filtrate with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the product by column chromatography.
-
Quantitative Data for a Representative Friedel-Crafts Acylation:
| Aromatic Substrate | Acylating Agent | Catalyst | Temperature (°C) | Conversion (%) |
| 2-Methoxynaphthalene | Acetyl Chloride | H-Y Zeolite | 100 | ~40 |
| 2-Methoxynaphthalene | Acetyl Chloride | H-Mordenite | 150 | ~35 |
Cationic Ring-Opening Polymerization (CROP)
Sulfolane is an effective solvent for the cationic ring-opening polymerization of 2-oxazolines, often leading to accelerated reaction rates compared to other common solvents.[1]
Experimental Protocol:
-
Monomer and Initiator Preparation: Purify the 2-oxazoline monomer and the initiator by distillation or recrystallization.
-
Reaction Setup: In a glovebox, charge a dried reaction vessel with the initiator.
-
Solvent and Monomer Addition: Add anhydrous Sulfolane and the purified monomer to the reaction vessel.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50-100 °C).[1] Monitor the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR or GC.
-
Termination and Isolation:
-
Terminate the polymerization by adding a suitable terminating agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether).
-
Filter the polymer and dry it under vacuum.
-
Quantitative Data for a Representative CROP:
| Monomer | Initiator | Temperature (°C) | Monomer Concentration (mol/L) |
| 2-methyl-2-oxazoline | Calixarene-type | 100 | 6 |
| 2-ethyl-2-oxazoline | Not specified | 60 | Not specified |
Visualized Workflows and Pathways
General Experimental Workflow in Sulfolane
The following diagram illustrates a typical workflow for conducting a chemical reaction in Sulfolane.
Caption: A generalized workflow for chemical synthesis using Sulfolane.
Signaling Pathway for Halogen Exchange (SNAAr)
The diagram below depicts the addition-elimination mechanism for nucleophilic aromatic substitution (SNAAr), which is common for halogen exchange reactions in polar aprotic solvents like Sulfolane.
Caption: The addition-elimination pathway for an SNAAr reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reaction Solvent [sulfolane.cn]
- 4. Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Alkylation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 10. beyondbenign.org [beyondbenign.org]
Application Notes and Protocols for Alicyclic Sulfones in Battery Electrolytes
A Focus on Cyclic Sulfone Derivatives as High-Voltage Electrolyte Components
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on sulfonyldicyclohexane as a battery electrolyte component is not extensively available in the reviewed literature. The following application notes and protocols are based on studies of structurally related alicyclic and cyclic sulfones, which are promising for high-voltage battery applications.
Introduction
Alicyclic sulfones, a class of organosulfur compounds, are gaining significant attention as potential electrolyte components for next-generation high-voltage lithium-ion batteries. Their inherent chemical and thermal stability, coupled with high anodic stability, makes them attractive alternatives to conventional carbonate-based electrolytes, which are prone to decomposition at high potentials.[1][2] This document provides a summary of the properties of these sulfones, their performance in battery systems, and detailed protocols for their electrochemical evaluation.
Key Properties of Alicyclic Sulfone-Based Electrolytes
Alicyclic sulfones offer several advantageous properties for battery applications:
-
High Anodic Stability: Sulfone-based electrolytes exhibit a wide electrochemical stability window, with some studies reporting oxidative stability up to 5.5 V vs. Li/Li+.[1][2] This makes them suitable for use with high-voltage cathode materials.
-
Thermal Stability: Compared to flammable carbonate solvents, sulfones generally have higher boiling points and flash points, contributing to improved battery safety.[3]
-
Tunable Properties: The physical and electrochemical properties of sulfones can be tuned by modifying their alkyl substituents. For instance, fluorination of the alkyl groups can enhance the stability of the solid electrolyte interphase (SEI) on the anode and improve ionic conductivity.[1][2]
Data Presentation: Performance of Sulfone-Based Electrolytes
The following tables summarize the electrochemical performance of various sulfone-based electrolytes from recent studies.
Table 1: Ionic Conductivity of Sulfone-Based Electrolytes
| Sulfone Solvent | Co-solvent (vol%) | Lithium Salt (Concentration) | Ionic Conductivity (S/cm) | Temperature (°C) |
| Tetramethylene Sulfone (TMS) | Ethyl Methyl Carbonate (EMC) | 1 M LiPF₆ | - | - |
| Ethyl Methyl Sulfone (EMS) | - | 1.0 m LiIm | ~4 x 10⁻³ | 25 |
| Ethyl Methyl Sulfone (EMS) | - | 1.0 m LiTf | ~2 x 10⁻³ | 25 |
| Ethyl Methyl Sulfone (EMS) | - | 1.0 m LiClO₄ | ~3 x 10⁻³ | 25 |
| 3,3,3-trifluoropropylmethyl sulfone (FPMS) | - | 1.0 m LiIm | ~1.5 x 10⁻³ | 25 |
Table 2: Electrochemical Stability of Sulfone-Based Electrolytes
| Sulfone Solvent | Co-solvent (vol%) | Lithium Salt (Concentration) | Anodic Stability Limit (V vs. Li/Li⁺) |
| Various Sulfones | - | - | > 5.5 |
| Sulfolane (SL) | - | LiDFOB-LiBF₄ | ~5.0 |
Table 3: Cycling Performance of Batteries with Sulfone-Based Electrolytes
| Cell Configuration | Electrolyte Composition | Cycle Number | Capacity Retention (%) | Coulombic Efficiency (%) |
| MCMB||NCM811 | 1 M LiDFOB-LiBF₄ in Sulfolane with Fluorobenzene additive | 500 | 83 | ~99.9 |
| MCMB||NCM811 | 1 M LiPF₆ in EC/DMC | 500 | 44 | - |
| Graphite/Li | 1 M LiPF₆ in EMS with 4% FEC | 100 | Stable | - |
Experimental Protocols
Protocol 1: Preparation of Sulfone-Based Electrolyte
This protocol describes the preparation of a sulfone-based electrolyte for lithium-ion battery testing.
Materials:
-
Sulfone solvent (e.g., Tetramethylene Sulfone - Sulfolane, Ethyl Methyl Sulfone)
-
Lithium salt (e.g., LiPF₆, LiTFSI, LiDFOB, LiBF₄)
-
Co-solvent (optional, e.g., Ethyl Methyl Carbonate - EMC, Dimethyl Carbonate - DMC)
-
Additive (optional, e.g., Fluoroethylene Carbonate - FEC)
-
Anhydrous solvents and salts (battery grade)
-
Glovebox with an inert atmosphere (e.g., Argon)
Procedure:
-
Drying: Dry all glassware and magnetic stir bars in a vacuum oven at 120 °C for at least 12 hours before use.
-
Environment: Perform all electrolyte preparation steps inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Mixing:
-
In a clean, dry glass vial, add the desired volume of the sulfone solvent.
-
If using a co-solvent, add the required volume to the sulfone solvent and mix thoroughly.
-
Slowly add the lithium salt to the solvent mixture while stirring with a magnetic stirrer until the salt is completely dissolved. The concentration of the lithium salt is typically around 1 M.
-
If using an additive, add the specified volume percentage to the electrolyte solution and continue stirring until a homogeneous solution is obtained.
-
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: Electrochemical Evaluation of Sulfone-Based Electrolytes
This protocol outlines the procedure for assembling and testing coin cells to evaluate the performance of sulfone-based electrolytes.
Materials and Equipment:
-
Prepared sulfone-based electrolyte
-
Cathode and anode discs (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ - NCM811, Mesocarbon Microbeads - MCMB, graphite)
-
Separator (e.g., Celgard 2325)
-
Lithium metal foil (for half-cells)
-
Coin cell components (CR2032)
-
Coin cell crimper
-
Battery cycler (e.g., LAND battery testing system)
-
Electrochemical impedance spectroscopy (EIS) analyzer
Procedure:
-
Electrode and Separator Preparation:
-
Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 100 °C for electrodes, 60 °C for separator) for 12 hours before cell assembly.
-
-
Cell Assembly (inside a glovebox):
-
Place the cathode at the bottom of the coin cell case.
-
Add a few drops of the sulfone-based electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to the separator.
-
Place the anode (or lithium metal for a half-cell) on top of the separator.
-
Add a final drop of electrolyte.
-
Place the gasket and the spring on top of the anode.
-
Close the coin cell with the cap and crimp it using a coin cell crimper.
-
-
Electrochemical Testing:
-
Formation Cycles: Cycle the assembled cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the formation of a stable SEI layer.[4]
-
Galvanostatic Cycling: Perform charge-discharge cycling at various C-rates (e.g., from C/5 to 2C) within a defined voltage window (e.g., 2.8 V to 4.4 V for NCM811/graphite full cells) to evaluate the rate capability and cycling stability.[3]
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to determine the electrochemical stability window of the electrolyte.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge and after a certain number of cycles to analyze the interfacial resistance and charge transfer kinetics.
-
Visualizations
Caption: Experimental workflow for evaluating sulfone-based electrolytes.
Caption: Interfacial relationships in a high-voltage Li-ion battery.
References
Application Notes and Protocols for the Synthesis of Polyether Sulfones Incorporating Aliphatic Sulfone Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of polyether sulfones (PES) traditionally involves the polycondensation of aromatic monomers, resulting in polymers with high thermal stability and mechanical strength. The incorporation of aliphatic units into the PES backbone is a promising strategy to tailor the polymer's properties, such as increasing flexibility, lowering the glass transition temperature, and improving solubility. While the direct use of sulfonyldicyclohexane as a monomer in polyether sulfone synthesis is not well-documented in existing literature, a hypothetical pathway can be proposed. This would likely involve the functionalization of this compound to form a diol or dihalide derivative that can then undergo polycondensation with suitable aromatic comonomers.
These application notes provide a detailed protocol for the synthesis of a related aliphatic-aromatic polyether sulfone, specifically a sulfonated poly(arylene ether sulfone) containing a hexyl aliphatic chain. This protocol serves as a representative example and a practical starting point for researchers interested in exploring the synthesis of polyether sulfones with aliphatic sulfone moieties like that which would be derived from this compound. The methodologies presented can be adapted for the synthesis of novel polymers with tailored properties for applications in medical devices, membranes for separation processes, and drug delivery systems.
Hypothetical Synthesis Pathway using this compound
A plausible, though currently undocumented, approach to incorporate this compound into a polyether sulfone backbone would involve a two-step process:
-
Functionalization of this compound: The first step would be to introduce reactive functional groups onto the cyclohexane rings. This could potentially be achieved through reactions to form a diol (e.g., bis(4-hydroxycyclohexyl)sulfone) or a dihalide (e.g., bis(4-chlorocyclohexyl)sulfone).
-
Polycondensation: The resulting functionalized this compound monomer could then be copolymerized with an aromatic dihalide (if the monomer is a diol) or a bisphenol (if the monomer is a dihalide) via a nucleophilic substitution reaction to form the polyether sulfone.
This approach would yield a polymer with a unique combination of aliphatic and aromatic segments, potentially offering a novel set of physicochemical properties.
Representative Experimental Protocol: Synthesis of a Sulfonated Poly(Arylene Ether Sulfone) with Hexyl Aliphatic Chains (Hex-SPAES-30)
This protocol details the synthesis of a sulfonated poly(arylene ether sulfone) containing a hexyl aliphatic chain, which serves as an analogous and practical example for incorporating aliphatic moieties into a PES backbone.
Materials
-
4,4′-dihydroxy-1,6-diphenoxyhexane
-
Bis(4-fluoro-3-sulfophenyl)sulfone disodium salt
-
Bis(4-fluorophenyl) sulfone
-
Potassium carbonate (K₂CO₃)
-
N-methyl-2-pyrrolidone (NMP)
-
Toluene
-
Isopropanol
-
Deionized water
-
1 M Sulfuric acid solution
Equipment
-
250 mL four-neck round bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Argon inlet adapter
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Vacuum oven
-
Glass dishes for membrane casting
-
0.45 µm PTFE syringe filter
Procedure
-
Polymerization
-
Into a 250 mL four-neck round bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and an argon inlet, add 4,4′-dihydroxy-1,6-diphenoxyhexane (3.0542 g, 10 mmol), bis(4-fluoro-3-sulfophenyl)sulfone disodium salt (1.3889 g, 3 mmol), bis(4-fluorophenyl) sulfone (1.7977 g, 7 mmol), and potassium carbonate (2.8206 g, 20 mmol).
-
Add NMP (a volume sufficient to dissolve the monomers) and toluene (to form an azeotrope with water) to the flask.
-
Purge the flask with argon and maintain a positive pressure throughout the reaction.
-
Heat the reaction mixture to reflux at 140°C for 4 hours. During this time, an azeotropic mixture of toluene and water will be collected and removed via the Dean-Stark trap.
-
After 4 hours, increase the reaction temperature to 170°C and continue the reaction for 20 hours.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into 1 L of isopropanol with vigorous stirring.
-
Wash the precipitated polymer several times with deionized water.
-
Collect the polymer by filtration and dry it at 60°C under vacuum for 24 hours. The expected yield is approximately 89.4%.
-
-
Membrane Preparation
-
Prepare a 5 wt.% solution of the synthesized polymer (sodium salt form) in NMP.
-
Filter the solution using a 0.45 µm PTFE syringe filter.
-
Cast the filtered solution onto a glass dish.
-
Dry the cast membrane in a vacuum oven at 80°C for 48 hours to obtain a free-standing membrane (approximately 40 µm thick).
-
-
Protonation of the Membrane
-
Immerse the dried membrane (in its Na⁺ form) in a 1 M sulfuric acid solution at 60°C for 2 hours to convert it to the H⁺ form.
-
After protonation, wash the membrane thoroughly with deionized water several times to remove any residual acid.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the Hex-SPAES-30 polymer.
| Parameter | Value |
| Reactants | |
| 4,4′-dihydroxy-1,6-diphenoxyhexane | 3.0542 g (10 mmol) |
| Bis(4-fluoro-3-sulfophenyl)sulfone disodium salt | 1.3889 g (3 mmol) |
| Bis(4-fluorophenyl) sulfone | 1.7977 g (7 mmol) |
| Potassium carbonate | 2.8206 g (20 mmol) |
| Reaction Conditions | |
| Azeotropic Distillation Temperature | 140°C |
| Azeotropic Distillation Time | 4 hours |
| Polymerization Temperature | 170°C |
| Polymerization Time | 20 hours |
| Product | |
| Polymer Yield | 89.4% |
| Membrane Thickness | ~40 µm |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a sulfonated poly(arylene ether sulfone) with a hexyl aliphatic chain.
Potential Applications and Further Research
Polyether sulfones containing aliphatic moieties, such as one hypothetically derived from this compound, could exhibit several advantageous properties:
-
Enhanced Flexibility: The introduction of flexible cyclohexyl rings could reduce the rigidity of the polymer backbone, leading to materials with lower moduli and increased elongation at break. This could be beneficial for applications requiring flexible films or coatings.
-
Improved Solubility: The aliphatic segments may disrupt the packing of the polymer chains, leading to improved solubility in a wider range of organic solvents. This would facilitate processing and fabrication of membranes and other articles.
-
Tailored Thermal Properties: The presence of the aliphatic sulfone unit would likely lower the glass transition temperature (Tg) compared to fully aromatic polyether sulfones, allowing for lower processing temperatures.
-
Biocompatibility: Aliphatic polyesters and polyethers are often biocompatible. The incorporation of this compound units could lead to novel biocompatible materials suitable for medical implants and drug delivery applications.
Further research should focus on the successful synthesis and characterization of polyether sulfones derived from functionalized this compound. A thorough investigation of the structure-property relationships of these novel polymers will be crucial in identifying their most promising applications. Key characterization techniques would include Nuclear Magnetic Resonance (NMR) for structural elucidation, Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties, and mechanical testing to evaluate their performance. For drug development professionals, evaluating the drug loading and release kinetics of these new polymers would be a critical next step.
Application Notes and Protocols: Sulfonyldicyclohexane and Cycloaliphatic Sulfone Moieties in Advanced Materials
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide an overview of the use of sulfonyldicyclohexane and related cycloaliphatic sulfone structures in the field of materials science. Due to the limited direct literature on polymers derived exclusively from this compound, this document focuses on the incorporation of cyclohexyl and other cycloaliphatic moieties into high-performance sulfone polymers, such as poly(arylethersulfone)s (PAES). The inclusion of these non-aromatic, cyclic structures into the polymer backbone can impart unique properties not found in their fully aromatic counterparts.
Overview of Applications
The incorporation of cycloaliphatic moieties, such as dicyclohexane units, into sulfone polymers is a strategy to enhance specific properties of these high-performance thermoplastics. While aromatic polysulfones are known for their excellent thermal stability and mechanical strength, the introduction of non-aromatic, saturated ring structures can offer a unique combination of characteristics.[1]
Potential applications for polymers containing this compound or related cycloaliphatic sulfone units include:
-
High-Performance Membranes: The tailored hydrophilicity and molecular structure of these polymers make them candidates for gas separation, water purification, and hemodialysis membranes.
-
Advanced Coatings: Their potential for improved UV resistance and solubility in a wider range of solvents could be beneficial for protective and specialized coatings.
-
Optical Components: The introduction of aliphatic groups can lead to polymers with lower refractive indices and potentially better optical clarity for applications in lenses, optical fibers, and display technologies.
-
Medical Devices: The potential for creating biocompatible and sterilizable polymers with good mechanical properties makes them suitable for various medical and pharmaceutical applications.
-
Engineering Plastics: These materials can be used as high-performance engineering plastics in the automotive and aerospace industries, where a balance of thermal stability, chemical resistance, and mechanical toughness is required.
Quantitative Data on Cycloaliphatic Sulfone Polymers
Table 1: Thermal Properties of Cycloaliphatic-Modified Poly(ethersulfone)s
| Property | Standard Aromatic PES | PES with Cycloaliphatic Moieties | Reference |
| Glass Transition Temperature (Tg) | 180 - 250 °C | Generally lower; can range from 180-220 °C depending on composition | [2][3] |
| Decomposition Temperature (Td) | 400 - 550 °C | Generally high, with decomposition often starting around 350-480 °C | [3] |
Table 2: Mechanical Properties of Cycloaliphatic-Modified Poly(ethersulfone)s
| Property | Standard Aromatic PES | PES with Cycloaliphatic Moieties | Reference |
| Tensile Strength | High | Generally high, with good retention of mechanical properties | [1] |
| Flexural Modulus | High | Good stiffness is typically maintained | [1] |
| Impact Strength | Good | Can be improved due to increased flexibility from aliphatic units |
Experimental Protocols
The following are generalized protocols for the synthesis of sulfone-containing polymers with cycloaliphatic units, based on common polycondensation methods.
Protocol 1: Synthesis of a Cycloaliphatic Poly(arylethersulfone) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a poly(arylethersulfone) incorporating a cycloaliphatic diol, such as 4,4'-cyclohexylidenebisphenol (also known as Bisphenol Z).
Materials:
-
4,4'-Cyclohexylidenebisphenol (Bisphenol Z)
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reactor Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen or argon inlet/outlet.
-
Monomer and Salt Addition: Charge the flask with equimolar amounts of 4,4'-cyclohexylidenebisphenol and 4,4'-dichlorodiphenyl sulfone. Add an excess of finely ground, anhydrous potassium carbonate (approximately 1.1 to 1.5 moles per mole of bisphenol).
-
Solvent Addition: Add anhydrous DMAc to dissolve the monomers, followed by toluene as an azeotropic solvent to facilitate the removal of water. The final monomer concentration in DMAc should be around 20-30% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) under a slow stream of inert gas. Water generated from the reaction of the bisphenol with potassium carbonate will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, carefully remove the Dean-Stark trap and increase the reaction temperature to 160-180 °C to drive the polymerization. Maintain the reaction at this temperature for 6-12 hours, or until a significant increase in viscosity is observed.
-
Polymer Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.
-
Washing: Filter the precipitated polymer and wash it thoroughly with hot deionized water to remove any inorganic salts and residual solvent. Follow this with a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.
Protocol 2: Characterization of the Synthesized Polymer
1. Structural Characterization (FTIR and NMR):
- FTIR Spectroscopy: Confirm the presence of key functional groups. Look for characteristic peaks for the sulfone group (O=S=O) around 1150 cm-1 and 1320 cm-1, ether linkages (Ar-O-Ar) around 1240 cm-1, and aliphatic C-H stretching from the cyclohexyl group around 2850-2950 cm-1.
- NMR Spectroscopy (1H and 13C): Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to confirm the polymer structure and the successful incorporation of the cycloaliphatic monomer.
2. Thermal Analysis (TGA and DSC):
- Thermogravimetric Analysis (TGA): Determine the thermal stability and decomposition temperature of the polymer by heating a small sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
- Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the amorphous polymer. Heat a small sample through a defined temperature range, cool it, and then reheat to observe the glass transition.
3. Molecular Weight Determination (GPC):
- Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer using a suitable solvent (e.g., NMP or THF) and calibrated standards (e.g., polystyrene).
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a cycloaliphatic poly(ethersulfone).
Logical Relationship: Structure-Property Effects of Cycloaliphatic Moieties
Caption: Influence of cycloaliphatic sulfone units on polymer properties.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Sulfonyldicyclohexane
This technical support guide provides troubleshooting advice and frequently asked questions regarding the purification of crude Sulfonyldicyclohexane. The information presented is based on established purification methodologies for structurally similar compounds, such as diaryl and alkyl sulfones, and should serve as a valuable starting point for developing a specific purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities in crude sulfone compounds may include unreacted starting materials, byproducts from side reactions, and residual solvents.[1][2][3] Specifically, for sulfones synthesized via oxidation of the corresponding sulfide, impurities could include the starting sulfide and the intermediate sulfoxide.[3] In syntheses involving Friedel-Crafts reactions, isomeric sulfone byproducts and colored impurities, such as quinone-type bodies, may be present.[1][2]
Q2: Which purification methods are most effective for this compound?
For solid sulfones like this compound, recrystallization is a primary and highly effective purification technique.[4][5][6][7] Column chromatography over silica gel is another powerful method for separating the desired sulfone from its impurities.[8][9][10] For certain impurities, an initial liquid-liquid extraction or an acid-base wash may be beneficial.
Q3: What solvents are recommended for the recrystallization of this compound?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[11][12] For compounds with similar polarity, the following solvents and solvent systems have been used successfully and can be considered as a starting point for optimization:
| Solvent/Solvent System | Compound Type | Reference |
| Diethyl Ether | Diphenyl sulfone | [13] |
| Hexanes | Aryl alkyl sulfone | [4] |
| Hexanes / Ethyl Acetate | Aryl alkyl sulfone | [4] |
| Hexanes / Chloroform | Aryl alkyl sulfone | [4] |
Q4: What are the typical conditions for column chromatography of sulfones?
Silica gel is a common stationary phase for the chromatographic purification of sulfones.[9][10] The mobile phase is typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The optimal solvent ratio will depend on the polarity of the impurities. A common starting point is a gradient elution from low to high polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate). For more polar sulfones, reverse-phase chromatography might be a suitable alternative.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | - Try a less polar solvent or a mixture of solvents. - Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize crystal formation.[11] - Minimize the amount of hot solvent used to dissolve the crude product.[12] |
| Oily Product Instead of Crystals | The compound may have a low melting point or significant impurities are present, leading to melting point depression. | - Try dissolving the oil in a small amount of a suitable solvent and then adding a non-polar "anti-solvent" dropwise to induce crystallization. - Scratch the inside of the flask with a glass rod to create nucleation sites.[11] - Consider purification by column chromatography first to remove the bulk of the impurities. |
| Persistent Colored Impurities | The impurities may be highly colored compounds that co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration during recrystallization to adsorb colored impurities. - Column chromatography is often very effective at separating colored byproducts. |
| Product Degrades on Silica Gel Column | The sulfone may be sensitive to the acidic nature of silica gel. | - Use a less acidic stationary phase, such as neutral or basic alumina.[5] - Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. |
| Poor Separation in Column Chromatography | The chosen eluent system does not provide sufficient resolution between the product and impurities. | - Optimize the solvent system by running thin-layer chromatography (TLC) with various solvent mixtures first. - Consider using a different stationary phase, such as reverse-phase silica (C18), if the compound or impurities are highly polar.[5] |
Experimental Protocols
Note: These are generalized protocols based on methods for analogous compounds and should be optimized for this compound.
Protocol 1: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent required to fully dissolve the solid.[7][12]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, allowing the silica to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent (e.g., hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). The ideal gradient can be predetermined by TLC analysis.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 2. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 3. Sulfone - Wikipedia [en.wikipedia.org]
- 4. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Diphenyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 9. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Diphenyl sulfone | 127-63-9 [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges with Sulfonyldicyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfonyldicyclohexane. The information provided is designed to address common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an organosulfur compound containing a sulfonyl functional group attached to two cyclohexyl rings. Due to the two bulky and hydrophobic cyclohexyl groups, this compound is expected to have low solubility in aqueous solutions. Achieving adequate solubility is crucial for many experimental protocols, including biological assays and formulation development.
Q2: What are the initial recommended solvents for dissolving this compound?
Based on the solubility of structurally similar compounds, such as 1,3-dicyclohexylurea and various diphenyl sulfones, the following organic solvents are recommended for initial solubility tests:
Q3: My this compound is not dissolving in the recommended solvents. What should I do?
If you are experiencing difficulty dissolving this compound, consider the troubleshooting workflow outlined below. This systematic approach can help you identify a suitable solvent system and dissolution method.
Troubleshooting Guide
Initial Assessment of Solubility Issues
It is important to systematically approach solubility problems. The following diagram illustrates a logical workflow for troubleshooting poor solubility of this compound.
References
Technical Support Center: Optimization of Reaction Conditions in Sulfonyldicyclohexane Synthesis
Welcome to the technical support center for the synthesis of sulfonyldicyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the synthesis of this compound, primarily through the oxidation of dicyclohexyl sulfide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | - Use a fresh batch of catalyst.- Ensure the catalyst is stored under the recommended conditions (e.g., inert atmosphere, low temperature).- Consider a different, more robust catalyst.[1] |
| Insufficient Oxidant: The amount of oxidizing agent (e.g., hydrogen peroxide) may be too low for complete conversion. | - Increase the molar equivalent of the oxidant incrementally.- Monitor the reaction progress using TLC or GC to determine the optimal amount of oxidant. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature in 5-10°C increments.- Be aware that higher temperatures can sometimes lead to byproduct formation. | |
| Poor Quality Starting Material: The dicyclohexyl sulfide may contain impurities that inhibit the reaction. | - Purify the starting material before use (e.g., by distillation or chromatography).- Verify the purity of the starting material using analytical techniques like NMR or GC-MS. | |
| Formation of Byproducts (e.g., Sulfoxide) | Incomplete Oxidation: The reaction may not have gone to completion, leaving the intermediate sulfoxide. | - Increase the reaction time.- Increase the amount of oxidant.- A higher reaction temperature may favor the formation of the sulfone. |
| Side Reactions: The reaction conditions may be promoting undesired side reactions. | - Lower the reaction temperature to improve selectivity.- Screen different solvents to find one that minimizes byproduct formation.- Consider using a more selective catalyst. | |
| Difficult Product Isolation | Emulsion during Workup: The product may be difficult to separate from the aqueous phase. | - Add a brine solution to help break the emulsion.- Centrifuge the mixture to aid in phase separation.- Filter the mixture through a pad of celite. |
| Product is an Oil Instead of a Solid: The product may be impure, leading to a lower melting point. | - Recrystallize the product from a suitable solvent system.- Purify the product using column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the oxidation of dicyclohexyl sulfide. This is typically achieved using an oxidizing agent, often in the presence of a catalyst.[1][2]
Q2: What are the recommended oxidizing agents for this reaction?
A2: Hydrogen peroxide (H₂O₂) is a commonly used and environmentally friendly oxidizing agent.[1] Other options include urea-hydrogen peroxide adducts and peracids. The choice of oxidant can influence the reaction rate and selectivity.
Q3: What types of catalysts can be used for the oxidation of dicyclohexyl sulfide?
A3: A variety of catalysts can be employed, ranging from metal-based catalysts like tantalum carbide and niobium carbide to novel materials like perovskite oxides.[1] The selection of the catalyst is crucial for achieving high yield and selectivity under mild conditions. Recent research has focused on developing catalysts that can operate at lower temperatures, reducing energy consumption and the potential for side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (dicyclohexyl sulfide) and the appearance of the product (this compound) and any intermediates (dicyclohexyl sulfoxide).
Q5: What are the typical reaction temperatures for this synthesis?
A5: Traditional methods often require elevated temperatures, sometimes in the range of 80-150°C. However, with the development of more efficient catalysts, reactions can now be carried out at significantly lower temperatures, even as low as 30°C.[2] The optimal temperature will depend on the specific catalyst and solvent system used.
Data Presentation
The following tables summarize quantitative data on reaction conditions for sulfone synthesis, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Catalyst on Reaction Conditions for Sulfone Synthesis
| Catalyst | Oxidant | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tantalum Carbide | 30% H₂O₂ | Room Temp | 24 | High (Sulfoxide) | [1] |
| Niobium Carbide | 30% H₂O₂ | Room Temp | 24 | High (Sulfone) | [1] |
| SrMn₁₋ₓRuₓO₃ | O₂ | 30 | 12 | >99 | [2] |
| Urea-H₂O₂ | None | 50 | 3 | >90 |
Table 2: Influence of Reaction Parameters on Sulfone Yield (General Observations)
| Parameter | Variation | Effect on Yield | Effect on Purity | Notes |
| Temperature | Increase | Generally increases | May decrease due to byproducts | Finding the optimal temperature is key. |
| Catalyst Loading | Increase | Increases up to a point | Can decrease if side reactions are catalyzed | An optimal loading should be determined experimentally. |
| Oxidant Equivalents | Increase | Increases up to stoichiometric requirement | Excess can lead to over-oxidation or decomposition | Careful control of stoichiometry is important. |
| Reaction Time | Increase | Increases until completion | Can decrease if product degrades over time | Monitor reaction to determine optimal time. |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound via the oxidation of dicyclohexyl sulfide. This protocol is a representative example and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
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Dicyclohexyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Catalyst (e.g., Niobium Carbide)
-
Solvent (e.g., Acetonitrile)
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Sodium sulfite (for quenching)
-
Magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve dicyclohexyl sulfide in the chosen solvent.
-
Catalyst Addition: Add the catalyst to the solution. The amount of catalyst will depend on the specific catalyst used and should be optimized (typically 1-5 mol%).
-
Oxidant Addition: Slowly add the hydrogen peroxide solution to the reaction mixture dropwise. The addition should be done at a controlled temperature (e.g., using an ice bath) to manage any exothermic reaction.
-
Reaction: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the excess hydrogen peroxide by slowly adding a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to obtain pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Side reactions and byproducts in Sulfonyldicyclohexane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonyldicyclohexane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the oxidation of dicyclohexyl sulfide.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Increase the stoichiometry of the oxidizing agent. - Ensure adequate mixing. |
| Degradation of the product. | - Monitor the reaction temperature closely to avoid overheating. - Consider using a milder oxidizing agent. | |
| Loss of product during workup and purification. | - Optimize the extraction and purification procedures. - Ensure complete precipitation of the product if using crystallization. | |
| Presence of Dicyclohexyl Sulfoxide in the Final Product | Incomplete oxidation of the intermediate sulfoxide. | - Increase the amount of oxidizing agent. - Extend the reaction time. - Increase the reaction temperature, while monitoring for degradation. |
| Formation of Unidentified Byproducts | Over-oxidation or side reactions of the cyclohexyl ring. | - Use a more selective oxidizing agent. - Optimize reaction conditions (temperature, concentration) to minimize side reactions. - Analyze the byproducts using techniques like GC-MS or LC-MS to identify their structures and adjust the reaction strategy accordingly. |
| Discolored Product (Yellow or Brown) | Presence of impurities or degradation products. | - Purify the starting materials before the reaction. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation from the air. - Recrystallize the final product from an appropriate solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the oxidation of dicyclohexyl sulfide. This transformation can be achieved using various oxidizing agents.
Q2: What are the typical oxidizing agents used for the conversion of dicyclohexyl sulfide to this compound?
A2: Common oxidizing agents for this purpose include hydrogen peroxide (often in the presence of a catalyst or acetic acid), peroxy acids (like m-CPBA), and potassium permanganate. The choice of oxidant can influence the reaction rate, selectivity, and the profile of byproducts.
Q3: What is the primary byproduct to expect in this synthesis?
A3: A common byproduct is dicyclohexyl sulfoxide, which is the intermediate in the oxidation of the sulfide to the sulfone.[1] Its presence in the final product typically indicates incomplete oxidation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of the starting material (dicyclohexyl sulfide) and the formation of the product (this compound) and any intermediates (dicyclohexyl sulfoxide).
Q5: What are some potential side reactions other than incomplete oxidation?
A5: While less common for the robust cyclohexyl ring under typical oxidation conditions, aggressive oxidizing agents or harsh reaction conditions could potentially lead to the oxidation of the cyclohexane rings, resulting in hydroxylated or carbonylated impurities. However, the primary side reaction of concern is typically the incomplete oxidation to the sulfoxide.
Experimental Protocol: Oxidation of Dicyclohexyl Sulfide to this compound
This protocol is a general guideline for the oxidation of dicyclohexyl sulfide using hydrogen peroxide and acetic acid. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
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Dicyclohexyl sulfide
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Glacial acetic acid
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Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
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Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve dicyclohexyl sulfide in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add hydrogen peroxide (30% solution) to the stirred solution via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below a desired threshold (e.g., 10-20 °C).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using TLC or GC until the starting material is consumed.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: This will cause gas evolution (CO2).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation of dicyclohexyl sulfoxide as an intermediate and potential byproduct.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Synthesis of Sulfonyldicyclohexane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of Sulfonyldicyclohexane (also known as bis(cyclohexyl) sulfone). The primary and most common synthetic route is the oxidation of dicyclohexyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and straightforward method is the oxidation of dicyclohexyl sulfide. This transformation is typically achieved using an oxidizing agent, often in the presence of a catalyst to ensure high yield and selectivity for the sulfone over the intermediate sulfoxide. Hydrogen peroxide (H₂O₂) is a widely used "green" oxidant for this purpose.[1][2][3]
Q2: My reaction is producing dicyclohexyl sulfoxide as a major byproduct. How can I promote complete oxidation to the sulfone?
A2: Incomplete oxidation is a common issue. To drive the reaction to completion and obtain the sulfone, you can:
-
Increase Oxidant Stoichiometry: Ensure you are using at least two equivalents of the oxidizing agent (e.g., H₂O₂) for every one equivalent of the sulfide. A slight excess (e.g., 2.2-2.5 equivalents) can help ensure full conversion.[1]
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or moderately increasing the temperature can provide the necessary energy to oxidize the intermediate sulfoxide to the final sulfone.
-
Use an Effective Catalyst: Catalysts like sodium tungstate, niobium carbide, or tantalum carbide are known to efficiently promote the oxidation of sulfides directly to sulfones.[1][4]
Q3: The yield of my synthesis is consistently low. What are the potential causes?
A3: Low yield can stem from several factors. Refer to the troubleshooting guide below for a systematic approach. Key areas to investigate include the purity of the starting dicyclohexyl sulfide, the activity of your oxidant and catalyst, and potential side reactions favored by incorrect reaction conditions.
Q4: What are the best practices for purifying the final this compound product?
A4: Purification can be challenging due to the similar polarities of the starting material, intermediate, and product. Common methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., methanol, ethanol) is often the most effective method for achieving high purity.[5][6]
-
Column Chromatography: While sometimes difficult, silica gel chromatography can be used. A less reactive stationary phase, like reverse-phase C18 silica, might be an alternative if the compound degrades on standard silica or alumina.[5]
-
Acid-Base Extraction: A patented method for purifying similar aromatic sulfones involves dissolving the crude product in an aqueous caustic (alkaline) solution, filtering out insoluble impurities, and then re-precipitating the pure sulfone by neutralizing the solution with acid to a pH of 4-6.[7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted dicyclohexyl sulfide after the reaction, consider the following causes and solutions.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting decision tree for low reaction conversion.
Issue 2: Product is Impure After Workup
If your isolated product contains starting material (sulfide) or the sulfoxide intermediate, use the following table to refine your reaction and purification.
| Observed Impurity | Probable Cause | Recommended Solution |
| Dicyclohexyl Sulfide | Incomplete reaction. | Increase oxidant stoichiometry, prolong reaction time, or increase temperature. Ensure catalyst is active. |
| Dicyclohexyl Sulfoxide | Insufficient oxidation. | Add more oxidizing agent (at least 2.2 equivalents total). Increase reaction time.[4] |
| Discolored/Dark Product | Side reactions or decomposition. | Lower the reaction temperature. Ensure the starting material is pure. Consider performing the reaction under an inert atmosphere. |
Data on Oxidation Conditions
The choice of catalyst and oxidant significantly impacts yield. The following table summarizes conditions from studies on analogous sulfide oxidations, demonstrating pathways to high-yield synthesis.
| Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| Diphenyl Sulfide | None | Urea-H₂O₂ / Phthalic Anhydride | Ethyl Acetate | Reflux | >95 | [4] |
| Various Sulfides | Sodium Tungstate / Phase Transfer Catalyst | 30% H₂O₂ | Water (Solvent-free) | 25-50 | ~96 | [1] |
| Methyl Phenyl Sulfide | MWCNTs-COOH | 30% H₂O₂ | Solvent-free | Room Temp | 98 | [2] |
| Diphenyl Sulfide | Niobium Carbide | 30% H₂O₂ | N/A | N/A | High | [4] |
Experimental Protocol: Catalytic Oxidation of Dicyclohexyl Sulfide
This protocol is a general method adapted from high-yield procedures for the oxidation of sulfides to sulfones using a tungsten-based catalyst.[1]
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Materials:
-
Dicyclohexyl sulfide
-
Sodium Tungstate (Na₂WO₄)
-
Phase Transfer Catalyst (PTC), e.g., methyltrioctylammonium hydrogen sulfate
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Ethyl Acetate
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine dicyclohexyl sulfide (1 equivalent), sodium tungstate (0.001 eq.), and the phase transfer catalyst (0.01 eq.).
-
Oxidant Addition: Begin stirring the mixture. Slowly add the 30% hydrogen peroxide solution (2.5 equivalents) dropwise via an addition funnel. The reaction may be exothermic; control the addition rate to maintain a gentle temperature increase.
-
Reaction: After the addition is complete, heat the mixture to 50°C. Let the reaction stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting sulfide spot has disappeared.
-
Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess peroxide by slowly adding a saturated solution of sodium thiosulfate until bubbling ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallizing from hot methanol to yield pure this compound.[6]
-
Analysis: Confirm the product's identity and purity using techniques such as NMR spectroscopy and melting point analysis.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 8. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
Recrystallization techniques for high-purity Sulfonyldicyclohexane
Technical Support Center: High-Purity Sulfonyldicyclohexane
This technical support guide is designed for researchers, scientists, and drug development professionals working on the purification of this compound via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound sparingly or not at all at room temperature but have high solubility at elevated temperatures. Based on the non-polar, aliphatic structure of this compound, suitable solvents would likely be alcohols (such as ethanol or isopropanol), alkanes (like hexane or heptane), or a mixed solvent system. A mixed solvent system, for instance, could consist of a solvent in which the compound is highly soluble (e.g., dichloromethane) and a miscible anti-solvent in which it is poorly soluble (e.g., hexane). The optimal solvent or solvent mixture should be determined experimentally through small-scale solubility tests.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, you can:
-
Add more of the primary solvent to the hot mixture to fully dissolve the oil.
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
-
Ensure the solution is not cooled too rapidly, as this can cause the compound to come out of solution above its melting point.
Q3: The crystal yield of my recrystallized this compound is very low. What are the possible causes and solutions?
A3: Low crystal yield can be due to several factors:
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Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. You can try to evaporate some of the solvent and cool the solution again.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: The cooling period may have been too short. Allow the solution to cool to room temperature slowly, followed by cooling in an ice bath to maximize crystal formation.
Q4: After recrystallization, the melting point of my this compound is still broad. What does this indicate?
A4: A broad melting point range is indicative of impurities remaining in the sample. This could be due to:
-
Inefficient recrystallization: The chosen solvent may not have been optimal for rejecting impurities.
-
Co-crystallization of impurities: If an impurity has similar solubility properties to this compound, it may crystallize along with the product. A different solvent system should be explored.
-
Incomplete drying: Residual solvent can depress and broaden the melting point range. Ensure the crystals are thoroughly dried under vacuum.
Q5: What are the likely impurities in a synthesis of this compound?
A5: Common synthesis routes for dialkyl sulfones often involve the oxidation of the corresponding dialkyl sulfide. Therefore, potential impurities could include the starting dicyclohexyl sulfide or the intermediate dicyclohexyl sulfoxide. Unreacted starting materials from the initial synthesis of the sulfide may also be present.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not saturated (too much solvent used).- The solution is supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Crystals form too quickly. | - The solution is too concentrated.- The solution was cooled too rapidly. | - Add a small amount of additional hot solvent to redissolve the crystals and allow the solution to cool more slowly.- Insulate the flask to slow the cooling rate. |
| Colored impurities remain in the crystals. | - The impurity is not effectively removed by the chosen solvent.- The impurity is adsorbed onto the crystal surface. | - Add activated charcoal to the hot solution before filtration to adsorb the colored impurities.- Wash the collected crystals with a small amount of cold, fresh solvent. |
| The solid dissolves in the cold solvent. | - The chosen solvent is not appropriate. | - Select a different solvent or a mixed solvent system where the compound has lower solubility at room temperature. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol) and observe the solubility at room temperature. Heat the test tube in a water bath to the boiling point of the solvent and observe if the solid dissolves. A suitable solvent will not dissolve the solid at room temperature but will dissolve it completely at the boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid. Keep the solution at or near the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization of this compound
-
Solvent Pair Selection: Choose a solvent in which this compound is highly soluble (e.g., dichloromethane) and a miscible solvent in which it is poorly soluble (e.g., hexane).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (dichloromethane).
-
Addition of Anti-Solvent: While the solution is hot, slowly add the "poor" solvent (hexane) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility at 25°C (Estimated) | Solubility at Boiling Point (Estimated) |
| Water | High | Insoluble | Insoluble |
| Ethanol | High | Sparingly Soluble | Soluble |
| Isopropanol | Medium | Sparingly Soluble | Very Soluble |
| Acetone | Medium | Soluble | Very Soluble |
| Dichloromethane | Medium | Very Soluble | Very Soluble |
| Toluene | Low | Soluble | Very Soluble |
| Hexane | Low | Sparingly Soluble | Soluble |
| Heptane | Low | Sparingly Soluble | Soluble |
Visualizations
Caption: A general workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
Handling and storage recommendations for Sulfonyldicyclohexane
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Sulfonyldicyclohexane?
While a detailed hazard profile is not available, it is prudent to handle this compound as a potentially hazardous substance. Based on general chemical safety principles, potential hazards could include skin and eye irritation, and respiratory irritation if inhaled as a dust. One available source indicates an occupational exposure limit (MAK) for the inhalable fraction, suggesting that inhalation of dust should be minimized.
Q2: What are the recommended storage conditions for this compound?
Store in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored separated from strong oxidants[1]. Avoid exposure to moisture and direct sunlight.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
At a minimum, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with a particulate filter.
Q4: How should I handle spills of this compound?
For minor spills of solid material:
-
Avoid generating dust.
-
Carefully sweep or scoop up the material using non-sparking tools.
-
Place the spilled material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable solvent or detergent and water, and then ventilate the area.
-
Dispose of contaminated cleaning materials as hazardous waste.
For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Q5: What are the known incompatibilities for this compound?
This compound should be kept away from strong oxidizing agents[1]. Contact with strong oxidizers could lead to a vigorous reaction, potentially generating heat and hazardous fumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Material has clumped together or appears moist. | Improper storage in a humid environment. | The material may have absorbed moisture. Its suitability for your experiment may be compromised. Consider drying the material under vacuum if appropriate for your application, or using a fresh, unopened container. |
| Discoloration of the material is observed. | Potential degradation or contamination. | Do not use the material if its appearance has changed significantly. Contact your supplier for a certificate of analysis for the lot number or to report the issue. |
| Static electricity is causing the powder to disperse during weighing. | The material is a fine powder and the laboratory environment has low humidity. | Use an anti-static gun or ionizer at the weighing station. Handle the material in a fume hood to contain any airborne particles. |
Quantitative Data Summary
| Parameter | Value | Source |
| Occupational Exposure Limit (MAK) - Inhalable Fraction | 200 mg/m³ | [1] |
| Peak Limitation Category | I(2) | [1] |
Experimental Protocols
As no specific experimental protocols involving this compound were requested or found, this section is not applicable.
Visualizations
Caption: General workflow for the safe handling and storage of this compound.
References
Technical Support Center: Sulfonyldicyclohexane (Dicyclohexyl Sulfone)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sulfonyldicyclohexane, also known as dicyclohexyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, more formally known as dicyclohexyl sulfone, is an organosulfur compound. It consists of a sulfonyl group (SO₂) connected to two cyclohexyl rings. The central sulfur atom is in a hexavalent state, double-bonded to two oxygen atoms and single-bonded to the two cyclohexyl groups. Sulfones are known for their high chemical and thermal stability.
Q2: What are the primary applications of dicyclohexyl sulfone in research?
Dicyclohexyl sulfone can be utilized in various applications within organic synthesis. Due to the electron-withdrawing nature of the sulfonyl group, it can influence the reactivity of adjacent chemical bonds. It may be used as a stable, high-temperature solvent for processing highly rigid polymers, similar to other sulfones like diphenyl sulfone.[1][2] Additionally, the sulfonyl group is a key functional group in many biologically active molecules, making dicyclohexyl sulfone a potential building block in medicinal chemistry.[3]
Q3: What are the typical methods for synthesizing dicyclohexyl sulfone?
The most common method for synthesizing sulfones is through the oxidation of the corresponding thioether (sulfide).[4][5][6] In the case of dicyclohexyl sulfone, the synthesis would typically involve the oxidation of dicyclohexyl sulfide. Common oxidizing agents for this transformation include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate. The reaction proceeds through a sulfoxide intermediate.[5]
Troubleshooting Guide
Synthesis of Dicyclohexyl Sulfone
Problem 1: Incomplete oxidation of dicyclohexyl sulfide, resulting in a mixture of starting material, sulfoxide, and sulfone.
-
Possible Cause:
-
Insufficient amount of oxidizing agent.
-
Reaction time is too short.
-
Reaction temperature is too low.
-
Poor quality of the oxidizing agent.
-
-
Solution:
-
Increase the molar equivalents of the oxidizing agent. A slight excess may be necessary to drive the reaction to completion.
-
Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gradually increase the reaction temperature, while carefully monitoring for potential side reactions.
-
Use a freshly opened or properly stored oxidizing agent to ensure its activity.
-
Problem 2: Over-oxidation or degradation of the product.
-
Possible Cause:
-
Excessively harsh reaction conditions (e.g., high temperature, too much oxidant).
-
Presence of impurities that catalyze side reactions.
-
-
Solution:
-
Add the oxidizing agent portion-wise to control the reaction exotherm.
-
Maintain the reaction at a lower temperature for a longer period.
-
Ensure the starting materials and solvent are pure.
-
Reactions Involving Dicyclohexyl Sulfone
Problem 3: Low reactivity of dicyclohexyl sulfone in a desired transformation.
-
Possible Cause:
-
Dicyclohexyl sulfone is a relatively inert compound due to the stability of the sulfonyl group.
-
The reaction conditions are not sufficiently activating.
-
-
Solution:
-
Employ stronger reagents or catalysts.
-
Increase the reaction temperature. Note that dicyclohexyl sulfone is stable at high temperatures.
-
Consider alternative synthetic routes that utilize a more reactive precursor if the desired transformation is not feasible.
-
Problem 4: Difficulty in purifying the final product from dicyclohexyl sulfone.
-
Possible Cause:
-
Dicyclohexyl sulfone has a high boiling point and is a solid at room temperature, which can make its removal challenging.
-
Similar polarity to the desired product, leading to co-elution during chromatography.
-
-
Solution:
-
If dicyclohexyl sulfone is used as a solvent, consider alternative high-temperature solvents that are easier to remove.
-
For purification, explore different chromatographic conditions (e.g., different solvent systems, stationary phases) to improve separation.
-
Recrystallization can be an effective purification method for solid products if a suitable solvent is found.
-
Experimental Protocols
Synthesis of Dicyclohexyl Sulfone via Oxidation of Dicyclohexyl Sulfide
This protocol is a general guideline and may require optimization.
Materials:
-
Dicyclohexyl sulfide
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve dicyclohexyl sulfide in a mixture of dichloromethane and glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess peroxide by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude dicyclohexyl sulfone can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Data Presentation
Table 1: Physical Properties of Dicyclohexyl Sulfone and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Dicyclohexyl sulfide | C₁₂H₂₂S | 198.38 | -1.5 | 260 |
| Dicyclohexyl sulfoxide | C₁₂H₂₂OS | 214.38 | 98-100 | Decomposes |
| Dicyclohexyl sulfone | C₁₂H₂₂O₂S | 230.38 | 103-105 | >300 |
Note: The physical properties are approximate and can vary based on purity.
Visualizations
Caption: Oxidation pathway for the synthesis of dicyclohexyl sulfone.
References
- 1. Sulfone Polymers | Syensqo [syensqo.com]
- 2. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfone - Wikipedia [en.wikipedia.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Purification of Sulfonyldicyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonyldicyclohexane. The information below addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: The most common impurities in this compound typically arise from its synthesis, which usually involves the oxidation of dicyclohexyl sulfide. Potential impurities include:
-
Dicyclohexyl sulfide: The unreacted starting material.
-
Dicyclohexyl sulfoxide: An intermediate in the oxidation process. Incomplete oxidation can lead to the presence of this sulfoxide.[1][2][3]
-
Byproducts of the oxidant: Depending on the oxidizing agent used (e.g., hydrogen peroxide, peracids), various byproducts may be present.[4][5]
Q2: How can I remove these impurities from my this compound sample?
A2: The primary method for purifying this compound is recrystallization . This technique is effective for separating the desired sulfone from less soluble or more soluble impurities. For more challenging separations, column chromatography can be employed.
Q3: What is the recommended solvent for the recrystallization of this compound?
A3: While specific solvent systems for this compound are not widely published, a common approach for aliphatic sulfones is to use a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point would be a polar protic solvent like ethanol or isopropanol , or a mixture of a good solvent (e.g., dichloromethane, acetone) and a poor solvent (e.g., hexanes, heptane).
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the main compound and detecting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis with an internal standard.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out instead of crystallization | The compound is precipitating from a supersaturated solution at a temperature above its melting point in the solvent. The solvent may be too nonpolar. | - Use a more polar solvent or a solvent mixture.- Reduce the initial concentration of the solution.- Allow the solution to cool more slowly to encourage crystal formation. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Add a poor solvent (anti-solvent) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Low recovery of purified product | The compound has significant solubility in the mother liquor at the final cooling temperature. Too much solvent was used initially. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.- Minimize the amount of solvent used to dissolve the crude product initially.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain after recrystallization | The colored impurity has similar solubility to this compound in the chosen solvent. | - Try a different recrystallization solvent or a solvent mixture.- Perform a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel or activated carbon, before recrystallization. |
Analytical Issues
| Problem | Possible Cause(s) | Solution(s) |
| Co-elution of peaks in HPLC | The chosen mobile phase and stationary phase do not provide adequate separation of this compound and its impurities. | - Optimize the mobile phase composition (e.g., change the ratio of organic solvent to water, try a different organic modifier like acetonitrile or methanol).- Use a different HPLC column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl).- Adjust the flow rate or column temperature. |
| Poor peak shape in HPLC (tailing or fronting) | Interactions between the analyte and the stationary phase, or issues with the mobile phase. | - Ensure the mobile phase pH is appropriate for the analyte (if applicable).- Use a high-purity HPLC column.- Check for and resolve any system issues (e.g., leaks, blockages). |
| Inconsistent results in GC-MS | Thermal degradation of the analyte in the injector port. Improper sample preparation. | - Optimize the injector temperature to prevent degradation.- Use a derivatization agent if the analyte is not sufficiently volatile or is thermally labile.- Ensure the sample is fully dissolved in a suitable solvent before injection. |
| Difficulty in quantifying dicyclohexyl sulfoxide impurity | The sulfoxide may be present at very low levels, or its response factor in the chosen analytical method may be low. | - For HPLC, optimize the detection wavelength to maximize the signal for the sulfoxide.- For GC-MS, use selected ion monitoring (SIM) mode to increase sensitivity for the specific mass fragments of the sulfoxide.[6]- Prepare a calibration curve using a pure standard of dicyclohexyl sulfoxide to accurately quantify it. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, it is too soluble. If it does not dissolve at all, even upon heating, it is not soluble enough. The ideal solvent will dissolve the compound when heated but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: General HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A starting point could be a gradient from 50% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has good absorbance (e.g., 210-230 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a compatible solvent.
Protocol 3: General GC-MS Method for Impurity Profiling
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 6. Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in biota samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Sulfonyldicyclohexane and Diphenyl Sulfone for Researchers and Drug Development Professionals
An objective comparison of the physicochemical properties, applications, and experimental data of Sulfonyldicyclohexane and Diphenyl Sulfone to guide material selection in research and pharmaceutical development.
This guide provides a detailed comparative study of two sulfone compounds: this compound, also known as dicyclohexyl sulfone, and the well-characterized diphenyl sulfone. While diphenyl sulfone is a widely utilized compound with a wealth of available data, information on dicyclohexyl sulfone is less prevalent in publicly accessible literature. This comparison aims to consolidate the known data for both compounds, highlighting their structural differences, and providing a framework for their potential applications, particularly in the fields of materials science and drug development.
Physicochemical Properties: A Tabular Comparison
The fundamental differences in the chemical structures of dicyclohexyl sulfone (an aliphatic sulfone) and diphenyl sulfone (an aromatic sulfone) give rise to distinct physicochemical properties. These properties are crucial in determining their suitability for various applications, such as solvents in chemical reactions or as building blocks in the synthesis of larger molecules.
| Property | Dicyclohexyl Sulfone (this compound) | Diphenyl Sulfone |
| Molecular Formula | C₁₂H₂₂O₂S | C₁₂H₁₀O₂S |
| Molecular Weight | 230.37 g/mol | 218.27 g/mol |
| Appearance | Data not readily available; likely a solid | White crystalline solid[1] |
| Melting Point | Data not readily available | 123-129 °C[2] |
| Boiling Point | Data not readily available | 379 °C[2] |
| Solubility | Data not readily available, but expected to have some solubility in organic solvents. | Soluble in hot ethanol, ether, and benzene; slightly soluble in hot water; insoluble in cold water.[3] |
| Thermal Stability | Data not readily available | High thermal stability.[1] |
Applications in Research and Development
Diphenyl Sulfone:
Diphenyl sulfone is a versatile and well-established compound with a broad range of applications stemming from its high thermal stability and excellent solvent properties.[1]
-
High-Temperature Solvent: It is widely used as a high-temperature solvent for processing high-performance polymers like polyetheretherketone (PEEK), polyethersulfone (PES), and polysulfone (PSU).[1]
-
Plasticizer: It can act as a plasticizer, improving the flexibility and workability of various polymers.
-
Organic Synthesis: It serves as a reactant and a stable reaction medium in various organic syntheses.
-
Pharmaceutical and Agrochemical Intermediate: Its structural motif is a key component in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.
-
Electronics: It finds use in the electronics industry in the formulation of photoresists.
Dicyclohexyl Sulfone:
While specific industrial applications for dicyclohexyl sulfone are not as well-documented, the broader class of cyclic and aliphatic sulfones has gained significant interest in medicinal chemistry.
-
Drug Discovery: Cyclic sulfone derivatives have been investigated as potent enzyme inhibitors. For instance, 3,4-fused cyclohexyl sulfones have been identified as γ-secretase inhibitors, which are of interest in the research of Alzheimer's disease. The sulfone group in these molecules can act as a key pharmacophore, influencing the compound's biological activity.
-
Conformational Constraint in Drug Design: The rigid structure of the cyclohexyl rings can be utilized to constrain the conformation of a molecule, which can be advantageous in designing drugs that bind to specific biological targets.
Experimental Protocols
Detailed experimental protocols for the analysis of these compounds are essential for quality control and research purposes.
Synthesis of Diphenyl Sulfone
A common method for the synthesis of diphenyl sulfone involves the Friedel-Crafts sulfonylation of benzene with benzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Workflow for Diphenyl Sulfone Synthesis:
References
A Comparative Analysis of Sulfonyldicyclohexane and Other Sulfone Solvents for Pharmaceutical Applications
An objective guide for researchers, scientists, and drug development professionals on the solvent properties of Sulfonyldicyclohexane in comparison to other common sulfone solvents, supported by experimental data and detailed methodologies.
In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, purity, and the overall efficiency of synthetic processes. Sulfones, a class of organosulfur compounds, are recognized for their unique solvent properties, including high polarity and thermal stability. This guide provides a comparative analysis of the solvent properties of this compound against two other widely used sulfones: Dimethyl Sulfoxide (DMSO) and Sulfolane. The information presented herein is intended to assist researchers in making informed decisions regarding solvent selection for their specific applications.
Physical and Chemical Properties: A Tabular Comparison
The following table summarizes the key physical and chemical properties of this compound, DMSO, and Sulfolane, allowing for a direct comparison of their fundamental characteristics.
| Property | This compound | Dimethyl Sulfoxide (DMSO) | Sulfolane |
| Molecular Formula | C₁₂H₂₂O₂S | C₂H₆OS | C₄H₈O₂S |
| Molecular Weight | 230.37 g/mol | 78.13 g/mol [1] | 120.17 g/mol [2] |
| Melting Point | 98-100 °C | 18.5 °C[1] | 27.5 °C[2] |
| Boiling Point | >300 °C | 189 °C[1] | 285 °C[2] |
| Density | 1.15 g/cm³ (at 20 °C) | 1.100 g/cm³ (at 20 °C)[1] | 1.261 g/cm³ (at 30 °C)[3] |
| Viscosity | Not available | 2.14 cP (at 25 °C)[1] | 10.3 cP (at 30 °C)[4] |
| Dipole Moment | Not available | 3.96 D[1] | 4.8 D |
| Dielectric Constant | Not available | 47.2[1] | 43.3 (at 30 °C) |
| Solubility in Water | Insoluble | Miscible[1] | Miscible[2] |
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, this section outlines the detailed methodologies for determining the key solvent properties discussed in this guide.
Determination of Boiling Point
The boiling point of a solvent is a critical parameter that indicates its volatility and the temperature range for its application.
Methodology:
-
Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, a heating mantle, and boiling chips.
-
Procedure:
-
Place a small volume of the solvent and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the vapor temperature.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
-
Determination of Viscosity
Viscosity is a measure of a fluid's resistance to flow and is an important property in applications involving fluid transfer and mixing.
Methodology:
-
Apparatus: A viscometer (e.g., Ostwald or Brookfield viscometer), a constant temperature bath, a stopwatch, and a pipette.
-
Procedure (using an Ostwald viscometer):
-
Clean and dry the viscometer thoroughly.
-
Pipette a known volume of the solvent into the larger bulb of the viscometer.
-
Place the viscometer in a constant temperature bath until the solvent reaches thermal equilibrium.
-
Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper calibration mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.
-
The viscosity can be calculated using the formula: η = Kρt, where η is the viscosity, K is the viscometer constant, ρ is the density of the liquid, and t is the flow time.
-
Determination of Polarity (Dielectric Constant)
The polarity of a solvent, often quantified by its dielectric constant, is a crucial factor in its ability to dissolve polar solutes and influence reaction mechanisms.
Methodology:
-
Apparatus: A dielectric constant meter, a sample cell, and a temperature controller.
-
Procedure:
-
Calibrate the dielectric constant meter according to the manufacturer's instructions, typically using air and a standard liquid with a known dielectric constant.
-
Fill the sample cell with the solvent to be tested.
-
Place the sample cell in the instrument and allow it to reach the desired temperature.
-
Measure the capacitance of the cell containing the solvent.
-
The dielectric constant is then calculated by the instrument based on the measured capacitance relative to the capacitance of the empty cell (or a cell filled with a reference substance).
-
Determination of Solubility
The solubility of a compound in a particular solvent is a fundamental property that dictates its utility in various applications, from reaction media to purification.
Methodology (Gravimetric Method):
-
Apparatus: A constant temperature shaker bath, vials with sealed caps, a filtration apparatus (e.g., syringe filters), an analytical balance, and a drying oven.
-
Procedure:
-
Add an excess amount of the solid solute to a known volume of the solvent in a vial.
-
Seal the vial and place it in a constant temperature shaker bath.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Carefully withdraw a known volume of the saturated solution using a pre-weighed, filtered syringe.
-
Dispense the filtered solution into a pre-weighed container.
-
Determine the weight of the solution.
-
Evaporate the solvent in a drying oven until a constant weight of the solute is obtained.
-
The solubility is then calculated as the mass of the dissolved solute per volume or mass of the solvent.
-
Comparative Analysis Workflow
The following diagram illustrates a logical workflow for comparing the solvent properties of this compound with other sulfones.
Caption: Workflow for comparing sulfone solvent properties.
Signaling Pathway for Solvent Selection
The choice of a solvent is often a multi-faceted decision. The following diagram outlines a simplified signaling pathway to guide the selection process based on key experimental requirements.
Caption: Decision pathway for solvent selection.
Conclusion
This guide provides a foundational comparison of this compound with DMSO and Sulfolane. While data for this compound is not as extensively available in public literature, its high boiling point and the properties of the sulfone functional group suggest it may offer advantages in high-temperature applications where low volatility is critical. In contrast, DMSO offers lower viscosity for easier handling, and both DMSO and Sulfolane are well-characterized polar aprotic solvents with broad utility. The selection of the optimal sulfone solvent will ultimately depend on the specific requirements of the intended application, including the desired polarity, operating temperature, and the solubility of the target compounds. It is recommended that researchers conduct specific solubility and stability studies for their systems of interest to make the most informed solvent choice.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Sulfonyldicyclohexane
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of the non-centrosymmetric molecule, sulfonyldicyclohexane. By presenting detailed experimental protocols, comparative data, and workflow visualizations, this document serves as a practical resource for selecting the most appropriate analytical method for structural elucidation.
At a Glance: Comparing Structural Validation Techniques
The unequivocal determination of a molecule's atomic arrangement is paramount for understanding its chemical behavior, physical properties, and biological activity. While X-ray crystallography is often considered the "gold standard" for providing a definitive three-dimensional structure, other powerful techniques such as NMR spectroscopy and mass spectrometry offer complementary and sometimes more accessible routes to structural information.[1] This guide delves into a head-to-head comparison of these methods for the structural validation of this compound, a molecule of interest in various chemical contexts.
X-ray Crystallography: The Definitive Snapshot
X-ray crystallography is a powerful technique that provides a precise and unambiguous determination of the three-dimensional structure of a molecule in its crystalline state.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and, consequently, the positions of individual atoms, defining bond lengths, bond angles, and the overall molecular conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical experimental workflow for the X-ray crystallographic analysis of a small molecule like this compound involves the following key steps:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. The crystal should ideally be between 0.1 and 0.5 mm in size and free of significant defects.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and a cryo-protectant to flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated to collect a series of diffraction images at different orientations. Modern diffractometers use sensitive detectors like CCD or CMOS cameras to record the intensities and positions of the diffracted X-ray spots.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and to determine the unit cell parameters of the crystal. This step also involves applying corrections for various experimental factors such as absorption and crystal decay.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are commonly employed to determine the initial phases of the structure factors. The resulting electron density map is then used to build an initial molecular model. This model is subsequently refined against the experimental data using least-squares methods to optimize the atomic positions, thermal parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.
Structural Data for this compound (Theoretical)
Since experimental X-ray crystallographic data for this compound is not publicly available, the following structural parameters were obtained through geometry optimization using computational chemistry methods (Density Functional Theory, B3LYP/6-31G*). This theoretical data provides a reasonable approximation of the molecular geometry.
| Parameter | Value |
| Bond Lengths (Å) | |
| S=O | 1.45 |
| S-C | 1.82 |
| C-C (cyclohexyl) | 1.53 - 1.54 |
| C-H | 1.09 - 1.10 |
| **Bond Angles (°) ** | |
| O=S=O | 118.5 |
| O=S-C | 108.0 |
| C-S-C | 105.0 |
| C-C-C (cyclohexyl) | 111.0 - 112.0 |
| Torsion Angles (°) | |
| C-S-C-C | Variable (depends on conformer) |
Alternative Structural Validation Methods
While X-ray crystallography provides unparalleled detail in the solid state, NMR spectroscopy and mass spectrometry are indispensable tools for confirming molecular structure, often in solution, and providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C) within a molecule. By analyzing chemical shifts, coupling constants, and integration, one can deduce the connectivity of atoms and the stereochemistry of a molecule.
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid interfering signals from the solvent itself.
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C). A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is converted into a frequency-domain spectrum using a mathematical operation called a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).
-
Spectral Analysis: The chemical shifts (δ) of the signals provide information about the electronic environment of the nuclei. The integration of the signals in ¹H NMR is proportional to the number of protons giving rise to that signal. The splitting patterns (multiplicity) of the signals, caused by spin-spin coupling, reveal information about the number of neighboring nuclei.
The following ¹H and ¹³C NMR chemical shifts for this compound have been predicted using computational methods.
| ¹H NMR (Predicted) | |
| Chemical Shift (ppm) | Multiplicity |
| ~3.0 - 3.2 | Multiplet |
| ~1.2 - 2.2 | Multiplets |
| ¹³C NMR (Predicted) |
| Chemical Shift (ppm) |
| ~60 - 65 |
| ~25 - 30 |
| ~24 - 26 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. In electrospray ionization (ESI), a high voltage is applied to a capillary containing the sample solution, causing the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
For this compound (C₁₂H₂₂O₂S), the expected mass spectrometry data would be:
| Parameter | Value |
| Molecular Formula | C₁₂H₂₂O₂S |
| Molecular Weight | 230.37 g/mol |
| [M+H]⁺ (m/z) | 231.14 |
| [M+Na]⁺ (m/z) | 253.12 |
| Key Fragmentation Ions (m/z) | Fragments corresponding to the loss of the cyclohexyl group (M - 83) and subsequent fragmentations of the cyclohexane ring. |
Comparative Analysis of Techniques
The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the available instrumentation.
References
A Comparative Performance Analysis of Sulfone-Based Compounds in Diverse Applications
An examination of the performance characteristics of sulfone-containing molecules in industrial solvents, high-performance polymers, and pharmaceutical applications.
The term "Sulfonyldicyclohexane" does not correspond to a standard chemical name in common use. It is likely that the intended compound is dicyclohexyl sulfone . However, publicly available performance data for dicyclohexyl sulfone is scarce. To address the core interest in the performance of the sulfonyl functional group (R-S(=O)₂-R'), this guide provides a comparative analysis of several commercially significant sulfone-containing compounds across a range of applications. This comparison includes Sulfolane, Dimethyl Sulfone (DMSO₂), and Polyethersulfone (PESU), highlighting their performance against relevant alternatives.
Sulfones as Industrial Solvents: Sulfolane vs. Other Aprotic Solvents
Sulfolane (tetramethylene sulfone) is a highly effective and stable polar aprotic solvent, particularly valued in the oil and gas industry for the purification of aromatic hydrocarbons and natural gas.[1][2][3]
Application Spotlight: Gas Sweetening
In natural gas processing, "sweetening" refers to the removal of acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂). The Sulfinol process, which uses a mixture of sulfolane, an alkanolamine (like DIPA or MDEA), and water, is a widely implemented technology for this purpose.[4][5] This hybrid solvent system combines the high absorption capacity of a physical solvent (sulfolane) with the chemical reactivity of an amine.
Performance Comparison:
The selection of a gas sweetening process depends on factors like the composition of the sour gas, required purity of the treated gas, and operating costs. Below is a comparative table of common gas sweetening technologies.
| Solvent/Process | Type | Advantages | Disadvantages | Typical Application |
| Amines (MEA, DEA, MDEA) | Chemical Absorption | High reactivity with H₂S and CO₂, effective for low acid gas concentrations.[4][6] | High energy consumption for regeneration, potential for corrosion.[6] | General-purpose sweetening, low to moderate sulfur content. |
| Physical Solvents (e.g., Selexol) | Physical Absorption | Lower energy for regeneration, effective for high-pressure and high acid gas concentrations.[4] | Higher hydrocarbon co-absorption, less effective at low acid gas partial pressures. | High-pressure natural gas with high CO₂ and H₂S content. |
| Sulfinol (Sulfolane + Amine) | Hybrid (Physical/Chemical) | High removal efficiency for H₂S, CO₂, and other sulfur compounds (mercaptans, COS).[4][5] | More complex solvent system, higher solvent cost. | Treating gas with a wide range of acid gas concentrations and other sulfur contaminants. |
Experimental Protocol: Evaluating Solvent Performance in Gas Sweetening
A common method to evaluate the performance of different solvents for gas sweetening involves using a laboratory-scale absorption and stripping unit.
References
A Comparative Guide to the Analytical Identification of Sulfonyldicyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the identification and characterization of Sulfonyldicyclohexane. Due to the limited availability of specific experimental data for this compound, this document outlines generalized protocols and performance characteristics for the analysis of sulfone compounds, which are directly applicable. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), with detailed comparisons to High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust and widely used analytical technique for the separation and identification of volatile and semi-volatile compounds, making it a suitable method for the analysis of many sulfones. The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide high-sensitivity and high-specificity analysis.[1]
Experimental Protocol: GC-MS
This protocol is a representative example for the analysis of a sulfone compound like this compound.
1. Sample Preparation:
-
Extraction: The sample containing this compound is extracted from its matrix using an appropriate organic solvent (e.g., dichloromethane, hexane, or ethyl acetate).
-
Cleanup: To remove interfering substances, a cleanup step may be necessary. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent.
-
Derivatization (if necessary): For sulfones with polar functional groups that may hinder volatilization, derivatization to a less polar and more volatile form can be performed. However, for a nonpolar compound like this compound, this is likely not required.[2]
-
Final Preparation: The extracted and cleaned sample is dissolved in a suitable volatile solvent for injection into the GC-MS system.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase) is used.
-
Injection: A split/splitless injector is typically used. For trace analysis, a splitless injection is preferred to maximize the amount of analyte reaching the column.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components in the sample. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: A mass spectrometer, such as a single quadrupole or a more advanced system like a triple quadrupole (MS/MS) or time-of-flight (TOF) analyzer, is coupled to the GC.
-
Ionization: Electron Ionization (EI) is a common ionization technique for GC-MS. Chemical Ionization (CI) can be used for softer ionization to preserve the molecular ion.[3]
-
Data Acquisition: The mass spectrometer is operated in full-scan mode to acquire mass spectra for compound identification or in selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.
Performance of GC-MS for Sulfone Analysis
| Parameter | Performance Characteristics |
| Specificity | High, based on both retention time and mass spectrum. |
| Sensitivity | Good to excellent, with detection limits typically in the picogram (pg) to nanogram (ng) range.[4] |
| Quantitative Analysis | Good linearity and reproducibility for quantitative measurements. |
| Compound Volatility | Limited to volatile and thermally stable compounds. |
| Sample Throughput | Moderate, with typical run times of 20-60 minutes per sample. |
Alternative Analytical Methodologies
While GC-MS is a powerful tool, alternative techniques may offer advantages depending on the specific analytical requirements.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a versatile technique that is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds.[5]
Experimental Protocol: HPLC-MS
This protocol provides a general framework for the analysis of sulfone compounds.
1. Sample Preparation:
-
Extraction: Similar to GC-MS, the sample is extracted with a suitable solvent.
-
Cleanup: SPE can be used for sample cleanup.
-
Final Preparation: The extracted sample is dissolved in a solvent compatible with the HPLC mobile phase.
2. HPLC-MS Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system is used.
-
Column: A reversed-phase C18 column is commonly employed for the separation of moderately polar to nonpolar compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, is used to elute the compounds.
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used to ionize the compounds eluting from the HPLC column. The mass analyzer can be a quadrupole, ion trap, TOF, or a hybrid system.
-
Data Acquisition: Data is acquired in full-scan mode for identification or using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly sensitive and selective quantification.[6][7][8]
Performance of HPLC-MS for Sulfone Analysis
| Parameter | Performance Characteristics |
| Specificity | Very high, especially with tandem MS (MS/MS) which provides structural information. |
| Sensitivity | Excellent, often reaching picogram (pg) to femtogram (fg) levels.[7][8] |
| Quantitative Analysis | Excellent for quantitative analysis with a wide dynamic range. |
| Compound Volatility | Not limited by volatility; suitable for a wide range of compounds. |
| Sample Throughput | Can be higher than GC-MS with the use of UHPLC systems. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. It provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound.[9]
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Purification: The sample of this compound needs to be of high purity for unambiguous spectral interpretation. This can be achieved by techniques like column chromatography or recrystallization.
-
Solvent: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments: A suite of NMR experiments is typically performed:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.[10]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms in the molecule, confirming the structure of this compound.
-
Performance of NMR Spectroscopy for Sulfone Analysis
| Parameter | Performance Characteristics |
| Specificity | Unmatched for structural elucidation and isomer differentiation.[11][12][13] |
| Sensitivity | Relatively low compared to MS techniques. Requires microgram (µg) to milligram (mg) quantities of pure sample. |
| Quantitative Analysis | Can be used for quantitative analysis (qNMR) with an internal standard, but is less sensitive than MS methods.[14] |
| Compound Volatility | Not a limiting factor. |
| Sample Throughput | Low, as sample preparation (purification) and data acquisition/processing can be time-consuming. |
Comparative Summary
| Feature | GC-MS | HPLC-MS | NMR Spectroscopy |
| Primary Application | Identification & Quantification | Identification & Quantification | Structural Elucidation |
| Compound Suitability | Volatile & Thermally Stable | Wide Range (Non-volatile, Polar) | Pure Compounds |
| Sensitivity | High (pg-ng) | Very High (pg-fg) | Low (µg-mg) |
| Specificity | High | Very High | Unmatched |
| Sample Preparation | Extraction, Cleanup | Extraction, Cleanup | Purification |
| Throughput | Moderate | High | Low |
Conclusion
The choice of analytical technique for the identification of this compound depends on the specific goals of the analysis.
-
GC-MS is a reliable and sensitive method for the routine identification and quantification of this compound, assuming it is sufficiently volatile and thermally stable.
-
HPLC-MS offers superior sensitivity and is the method of choice for analyzing this compound in complex matrices, or if it is not amenable to GC analysis.
-
NMR Spectroscopy is indispensable for the definitive structural confirmation of this compound, especially when dealing with an unknown compound or for distinguishing between isomers.
For a comprehensive analysis, a combination of these techniques is often employed. For instance, HPLC-MS or GC-MS can be used for initial detection and quantification, followed by NMR for unambiguous structural confirmation.
Visualizations
Caption: Workflow for GC-MS analysis.
References
- 1. news-medical.net [news-medical.net]
- 2. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the sulfone functionality in protonated analytes via ion/molecule reactions in a linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. chemaxon.com [chemaxon.com]
- 10. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Sulfone-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Comparative Thermal Analysis Data
The following table summarizes the thermal stability parameters for selected sulfone-containing drugs, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This data serves as an illustrative example of the key metrics used to compare the thermal stability of such compounds.
| Compound | Structure | Melting Point (°C) | Onset of Decomposition (°C) | Key Observations |
| Dapsone (DDS) | Diaminodiphenyl Sulfone | 185.12 | 339.12 | Exhibits the highest thermal stability among the examples, with a two-stage decomposition process.[1] |
| Dimethylsulfone (MSM) | (CH₃)₂SO₂ | 118 | ~118 | Shows complete mass loss shortly after its melting point, indicating lower thermal stability.[1] |
| Topiramate (TOP) | Fructose derivative with a sulfamate group | 130.53 | 151.32 | Thermally stable up to 151.32°C, followed by a multi-step decomposition.[1] |
Understanding Thermal Stability through Experimental Protocols
The data presented above is typically acquired through two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These methods provide quantitative insights into the thermal properties of materials.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is instrumental in determining the thermal stability and decomposition profile of a substance.
Generalized TGA Protocol:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and placed into a TGA pan, commonly made of platinum or alumina.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 30 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 800°C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting curve, known as a thermogram, plots the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Generalized DSC Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is encapsulated in an aluminum or platinum pan. An empty, sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).
-
Instrument Setup: The analysis is typically conducted under a dynamic nitrogen atmosphere with a constant flow rate (e.g., 30 mL/min).[1]
-
Heating Program: The sample and reference are heated at a controlled rate (e.g., 2°C/min) over a specified temperature range.[1]
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks on the DSC curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for determining the thermal stability of sulfonyldicyclohexane derivatives.
References
Safety Operating Guide
Proper Disposal of Sulfonyldicyclohexane: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Sulfonyldicyclohexane is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this chemical is harmful if swallowed and causes serious eye irritation.[1] Therefore, personal protective equipment (PPE) is mandatory.
Required PPE:
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Hand Protection: Chemical-resistant gloves are essential.
-
Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
In the event of accidental exposure, follow these first-aid measures:
-
After Inhalation: Move to fresh air.
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.
-
After Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
-
After Swallowing: Rinse the mouth and immediately have the victim drink water (two glasses at most). Consult a physician.[1]
Hazard Profile of this compound
The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301 + P312 + P330, P501 |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | P280, P305 + P351 + P338, P337 + P313 |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste and managed through an approved waste disposal plant.[1] Direct disposal into regular trash or down the drain is strictly prohibited.[3][4]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste.[5][6]
-
Segregate Incompatibles: Store waste containing this compound separately from incompatible materials such as strong oxidizing agents and acids to prevent violent reactions.[2][7]
Step 2: Proper Waste Containment
-
Use Compatible Containers: Collect this compound waste in a chemically compatible container that is in good condition, free from leaks, and has a secure, screw-top cap.[7][8]
-
Avoid Overfilling: Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion.[7]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[7]
Step 3: Labeling the Waste Container
-
Accurate Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Identify All Components: If it is a mixed waste stream, list all chemical constituents and their approximate percentages.
-
Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant").
Step 4: Accumulation and Storage
-
Designated Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[5][7] This area should be at or near the point of generation and under the control of laboratory personnel.[8]
-
Secondary Containment: Place the waste container in a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[8]
-
Regular Inspections: Inspect the SAA weekly for any signs of leakage or container deterioration.[7]
Step 5: Arranging for Disposal
-
Contact EH&S: Once the waste container is full or has been in storage for the maximum allowable time (check your institution's policy, but it can be up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[5][7]
-
Documentation: Your EH&S department will handle the necessary regulatory documentation, such as the hazardous waste manifest, which tracks the waste from your laboratory to the final disposal facility.[9][10]
Disposal of Empty Containers: Empty containers that previously held this compound must also be managed carefully. It is recommended to triple-rinse the container with a suitable solvent.[11][12] The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing and removal or defacing of the label, the container may be disposed of in the regular trash, depending on institutional policies.[13]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. nems.nih.gov [nems.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. uswonline.com [uswonline.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. epa.gov [epa.gov]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. forensicresources.org [forensicresources.org]
Essential Safety and Logistical Information for Handling Sulfonyldicyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Sulfonyldicyclohexane (CAS Number: 951-09-7), also known as Dicyclohexyl sulfone. Given the limited availability of specific toxicological data for this compound, a cautious approach is paramount. It is recommended to treat this compound as a potentially hazardous substance and to adhere to stringent safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. |
| Body Protection | A properly fitted laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | An N95-rated respirator or higher | To be used when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Experimental Protocol: Handling a Solid Chemical of Unknown Toxicity
This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before commencing work to minimize time spent handling the chemical.
-
Decontaminate the work surface within the fume hood before and after use.
2. Weighing and Transfer:
-
Wear all required PPE as specified in the table above.
-
Use a dedicated, clean spatula and weighing vessel for this compound.
-
Carefully weigh the desired amount of the solid, avoiding the creation of dust.
-
If transferring the solid to a reaction vessel, do so slowly and carefully to prevent spillage.
3. In Case of a Spill:
-
For small spills, gently cover the solid with an absorbent material to avoid raising dust.
-
Wearing appropriate PPE, carefully scoop the spilled material and absorbent into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
4. Post-Handling:
-
Thoroughly decontaminate all equipment that has come into contact with this compound.
-
Remove PPE in the correct order to avoid cross-contamination, and dispose of disposable items in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes any unused this compound, contaminated absorbent materials, and disposable PPE. Collect these materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain.
-
Disposal Route: All hazardous waste must be disposed of through your institution's designated hazardous waste management program, following all local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
